N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide
Description
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Properties
IUPAC Name |
N-(2-chloro-6-oxo-1H-pyridin-3-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-10(2,3)9(15)12-6-4-5-7(14)13-8(6)11/h4-5H,1-3H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNMJXZSXBSFLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(NC(=O)C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001156961 | |
| Record name | Propanamide, N-(2-chloro-1,6-dihydro-6-oxo-3-pyridinyl)-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001156961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142192-18-4 | |
| Record name | Propanamide, N-(2-chloro-1,6-dihydro-6-oxo-3-pyridinyl)-2,2-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142192-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanamide, N-(2-chloro-1,6-dihydro-6-oxo-3-pyridinyl)-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001156961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Molecular Structure of N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure of N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide, a substituted pyridinamide of interest in medicinal chemistry and drug discovery. Due to the limited availability of published experimental data for this specific molecule, this document outlines a plausible synthetic pathway and offers a detailed, predicted spectroscopic characterization based on established principles of organic chemistry. This guide is intended to serve as a valuable resource for researchers working with this compound or structurally related analogs, providing a framework for its synthesis, purification, and structural verification.
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmacologically active compounds. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring, combined with the diverse functionalities that can be introduced, make it a privileged scaffold in drug design. This compound incorporates several key features: a chlorinated pyridine core, a hydroxyl group capable of acting as a hydrogen bond donor and acceptor, and a bulky, lipophilic pivalamide moiety. This combination of functionalities suggests potential applications as an intermediate in the synthesis of more complex molecules or as a lead compound for optimization in various therapeutic areas. The purpose of this guide is to provide a detailed exposition of its molecular structure, a logical synthetic approach, and a thorough, predicted analytical profile to aid in its unambiguous identification.
Molecular Structure and Properties
This compound possesses a well-defined molecular architecture that dictates its physicochemical properties and potential biological activity.
Key Structural Features:
-
2-Chloro-6-hydroxypyridine Core: This heterocyclic nucleus is electron-deficient due to the electronegativity of the nitrogen atom and the chlorine substituent. The hydroxyl group at the 6-position can exist in tautomeric equilibrium with its corresponding pyridone form, which can significantly influence its reactivity and intermolecular interactions.
-
3-Pivalamide Substituent: The pivalamide group, also known as a tert-butylcarboxamide, is attached to the 3-position of the pyridine ring. The bulky tert-butyl group can impart steric hindrance, influencing the conformation of the molecule and its ability to interact with biological targets. The amide linkage provides a hydrogen bond donor (N-H) and acceptor (C=O), crucial for molecular recognition.
Physicochemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃ClN₂O₂ | |
| Molecular Weight | 228.68 g/mol | |
| Appearance | Solid (predicted) | |
| InChI Key | CQNMJXZSXBSFLZ-UHFFFAOYSA-N | |
| SMILES | CC(C)(C)C(=O)Nc1ccc(O)nc1Cl |
graph "N_2_Chloro_6_hydroxypyridin_3_yl_pivalamide" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; N1 [label="N", pos="1.3,-0.75!"]; C5 [label="C", pos="1.3,0.75!"]; Cl1 [label="Cl", pos="2.6,1.5!"]; O1 [label="O", pos="-2.6,1.5!"]; N2 [label="N", pos="-2.6,-1.5!"]; C6 [label="C", pos="-3.9,-0.75!"]; O2 [label="O", pos="-5.2,-1.5!"]; C7 [label="C", pos="-3.9,0.75!"]; C8 [label="C", pos="-3.9,2.25!"]; C9 [label="C", pos="-5.2,0!"]; C10 [label="C", pos="-2.6,0!"];
// Bond edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- N1; N1 -- C5; C5 -- C1; C5 -- Cl1; C1 -- O1; C2 -- N2; N2 -- C6; C6 -- O2 [style=double]; C6 -- C7; C7 -- C8; C7 -- C9; C7 -- C10;
// Atom labels with high contrast C1 [fontcolor="#202124"]; C2 [fontcolor="#202124"]; C3 [fontcolor="#202124"]; C4 [fontcolor="#202124"]; N1 [fontcolor="#4285F4"]; C5 [fontcolor="#202124"]; Cl1 [fontcolor="#34A853"]; O1 [fontcolor="#EA4335"]; N2 [fontcolor="#4285F4"]; C6 [fontcolor="#202124"]; O2 [fontcolor="#EA4335"]; C7 [fontcolor="#202124"]; C8 [fontcolor="#202124"]; C9 [fontcolor="#202124"]; C10 [fontcolor="#202124"]; }digraph "Synthetic_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname=Helvetica, fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname=Helvetica, fontsize=9, color="#5F6368"];A [label="2,6-Dichloropyridine"]; B [label="2,6-Dichloro-3-nitropyridine"]; C [label="2-Chloro-6-hydroxy-3-nitropyridine"]; D [label="3-Amino-2-chloro-6-hydroxypyridine"]; E [label="this compound"];
A -> B [label="HNO₃ / H₂SO₄"]; B -> C [label="NaOH or KOH"]; C -> D [label="Reduction (e.g., Fe/HCl or H₂/Pd-C)"]; D -> E [label="Pivaloyl chloride, Base"]; }
Caption: Proposed synthetic route to the target molecule.
Synthesis of 3-Amino-2-chloro-6-hydroxypyridine (Key Intermediate)
Step 1: Nitration of 2,6-Dichloropyridine
The synthesis commences with the regioselective nitration of 2,6-dichloropyridine. The two chlorine atoms are deactivating and ortho-, para-directing. However, the pyridine nitrogen is strongly deactivating, particularly towards the 2, 4, and 6 positions. Nitration is therefore expected to occur at the 3-position.
-
Protocol:
-
To a stirred solution of concentrated sulfuric acid, cool to 0 °C in an ice bath.
-
Slowly add 2,6-dichloropyridine, maintaining the temperature below 10 °C.
-
Add a mixture of concentrated nitric acid and sulfuric acid dropwise, keeping the reaction temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 2,6-dichloro-3-nitropyridine.
-
Step 2: Selective Hydrolysis of 2,6-Dichloro-3-nitropyridine
The next step involves the selective hydrolysis of one of the chlorine atoms. The chlorine at the 2-position is activated towards nucleophilic aromatic substitution by the adjacent nitro group and the ring nitrogen. The chlorine at the 6-position is also activated by the ring nitrogen. Careful control of reaction conditions is necessary to achieve mono-hydrolysis.
-
Protocol:
-
Dissolve 2,6-dichloro-3-nitropyridine in a suitable solvent such as aqueous dioxane or ethanol.
-
Add one equivalent of a base, such as sodium hydroxide or potassium hydroxide.
-
Heat the mixture under reflux and monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 2-chloro-6-hydroxy-3-nitropyridine.
-
Step 3: Reduction of the Nitro Group
The final step in the synthesis of the key intermediate is the reduction of the nitro group to an amine. Standard reduction conditions are generally effective for this transformation.
-
Protocol:
-
Suspend 2-chloro-6-hydroxy-3-nitropyridine in a solvent mixture such as ethanol and water.
-
Add a reducing agent, for example, iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Heat the reaction mixture (if using iron) or stir at room temperature (for hydrogenation) until the reaction is complete (monitored by TLC).
-
If using iron, filter the hot reaction mixture through celite to remove iron salts and neutralize the filtrate. For hydrogenation, filter off the catalyst.
-
Remove the solvent under reduced pressure to yield 3-amino-2-chloro-6-hydroxypyridine.
-
Final Acylation Step
The final step is the acylation of the amino group of the key intermediate with pivaloyl chloride.
-
Protocol:
-
Dissolve 3-amino-2-chloro-6-hydroxypyridine in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to act as an acid scavenger.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of pivaloyl chloride in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
Predicted Spectroscopic Characterization
The following spectroscopic data are predicted for this compound and are intended to aid in its structural confirmation.
¹H NMR Spectroscopy
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.5 - 11.5 | br s | 1H | OH | The phenolic proton is expected to be a broad singlet and significantly downfield due to hydrogen bonding and the acidic nature of the pyridinol. |
| ~9.0 - 9.5 | s | 1H | NH | The amide proton signal is expected to be a singlet and downfield due to the deshielding effect of the adjacent carbonyl group. |
| ~7.8 - 8.0 | d | 1H | H-4 | This aromatic proton is adjacent to the electron-withdrawing pivalamide group and is expected to be a doublet coupled to H-5. |
| ~6.8 - 7.0 | d | 1H | H-5 | This aromatic proton is coupled to H-4 and is expected to be a doublet at a more upfield position. |
| ~1.25 | s | 9H | C(CH₃)₃ | The nine protons of the tert-butyl group are equivalent and will appear as a sharp singlet in a shielded region of the spectrum. |
¹³C NMR Spectroscopy
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~176 - 178 | C=O | The amide carbonyl carbon is expected to be significantly deshielded. |
| ~158 - 162 | C-6 | The carbon bearing the hydroxyl group is expected to be in the downfield region of the aromatic carbons. |
| ~145 - 148 | C-2 | The carbon attached to the chlorine atom will be deshielded. |
| ~138 - 142 | C-4 | Aromatic CH carbon. |
| ~125 - 128 | C-3 | The carbon bearing the amide substituent. |
| ~110 - 115 | C-5 | Aromatic CH carbon, expected to be the most shielded of the ring carbons. |
| ~39 - 41 | C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~27 - 29 | C(C H₃)₃ | The nine equivalent methyl carbons of the tert-butyl group. |
Infrared (IR) Spectroscopy
Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3200 | Broad, Strong | O-H stretch (from the hydroxyl group, likely hydrogen-bonded) |
| ~3300 - 3100 | Medium | N-H stretch (from the amide) |
| ~1680 - 1650 | Strong | C=O stretch (Amide I band) |
| ~1600 - 1550 | Medium-Strong | C=C and C=N stretching vibrations of the pyridine ring |
| ~1550 - 1500 | Medium-Strong | N-H bend (Amide II band) |
| ~1250 - 1200 | Medium | C-N stretch |
| ~1100 - 1000 | Medium | C-O stretch |
Mass Spectrometry (MS)
Predicted Fragmentation Pattern (Electron Ionization)
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 228 for ³⁵Cl and 230 for ³⁷Cl in a ~3:1 ratio) should be observable.
-
Major Fragment Ions:
-
Loss of the tert-butyl group ([M - 57]⁺): A significant peak resulting from the cleavage of the C-C bond between the carbonyl group and the tert-butyl group.
-
McLafferty rearrangement: If sterically feasible, a rearrangement involving the amide proton and the carbonyl group could lead to the loss of pivalamide as a neutral molecule.
-
Loss of HCl: Fragmentation involving the loss of a chlorine atom and a hydrogen atom.
-
Cleavage of the amide bond: Fragmentation leading to ions corresponding to the pivaloyl cation ([C₅H₉O]⁺, m/z = 85) and the aminopyridine fragment.
-
Conclusion
This compound is a molecule with significant potential in the field of medicinal chemistry. This technical guide has provided a comprehensive theoretical framework for its synthesis and structural characterization. The proposed synthetic route is based on established and reliable organic transformations. The predicted spectroscopic data offers a detailed analytical profile that will be invaluable for researchers in confirming the identity and purity of the synthesized compound. This guide serves as a foundational document to facilitate further research and application of this interesting heterocyclic compound.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
An In-depth Technical Guide to the IUPAC Nomenclature and Chemical Identity of N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical compound identified as N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide. The primary focus of this document is the systematic deconstruction of its International Union of Pure and Applied Chemistry (IUPAC) name to ensure clarity and precision in scientific communication. Additionally, this guide presents key physicochemical properties, discusses the critical concept of tautomerism relevant to its hydroxypyridine moiety, outlines a generalized synthetic approach, and specifies protocols for structural verification. This document is intended to serve as an authoritative reference for professionals engaged in chemical research and development.
Chemical Identity and Structure
The molecule is a substituted pyridine derivative featuring an amide functional group. Its structural integrity is foundational to its chemical behavior and potential applications.
Molecular Structure
The two-dimensional structure is depicted below:
Figure 1: 2D representation of this compound.
Key Structural Features
-
Pyridine Core: A six-membered aromatic heterocycle containing one nitrogen atom. It is substituted at positions 2, 3, and 6.
-
Amide Linkage: A secondary amide group connects the pyridine ring (at position 3) to a pivaloyl group. According to IUPAC rules, the amide is the principal functional group for naming purposes.[1][2]
-
Substituents:
-
A chloro (-Cl) group at position 2.
-
A hydroxy (-OH) group at position 6.
-
A pivaloyl (-C(=O)C(CH₃)₃) group attached to the exocyclic nitrogen.
-
Tautomerism of the Hydroxypyridine Moiety
A critical consideration for this molecule is the prototropic tautomerism of the 2-hydroxypyridine scaffold. The 6-hydroxy form exists in equilibrium with its 6-pyridone tautomer, N-(2-chloro-6-oxo-1,6-dihydropyridin-3-yl)pivalamide.[3][4] In many contexts, the pyridone form is significantly more stable and may be the predominant species.[4] For nomenclature, the name reflects the specific tautomer being described; in this case, the "6-hydroxy" form is explicitly named.
IUPAC Nomenclature Analysis
The name this compound is a semi-systematic name that is widely understood. However, a fully systematic IUPAC name provides unambiguous structural information.
Preferred IUPAC Name (PIN)
The Preferred IUPAC Name for this compound is N-(2-Chloro-6-hydroxypyridin-3-yl)-2,2-dimethylpropanamide .
Systematic Name Construction
The IUPAC name is derived following a set of established rules:[2][5]
-
Identify the Principal Functional Group: The amide group (-CO-N-) has higher priority for naming than the chloro, hydroxy, or aromatic ring substituents. Therefore, the molecule is named as an amide.[1]
-
Determine the Parent Amide: The amide is derived from 2,2-dimethylpropanoic acid (common name: pivalic acid). By replacing the "-oic acid" suffix with "-amide," the parent amide is named 2,2-dimethylpropanamide .[6] The common name "pivalamide" is also frequently used.
-
Identify Substituents on the Nitrogen Atom: The entire substituted pyridine ring is attached to the nitrogen atom of the amide. This is designated with the locant N-.[5]
-
Name the N-Substituent:
-
The attachment point is position 3 of the pyridine ring, making the root pyridin-3-yl.
-
Substituents on the pyridine ring are listed alphabetically: chloro and hydroxy.
-
Their positions are specified with locants: 2-chloro and 6-hydroxy.
-
Assembling this gives the full substituent name: (2-Chloro-6-hydroxypyridin-3-yl) .
-
-
Assemble the Full Name: Combining the parts yields the complete, systematic name: N-(2-Chloro-6-hydroxypyridin-3-yl)-2,2-dimethylpropanamide .
The logical hierarchy for constructing the IUPAC name is illustrated in the diagram below.
Caption: IUPAC nomenclature workflow for the target molecule.
Physicochemical Properties
A summary of the key chemical properties is provided below. These values are based on available data from chemical suppliers and computational models.[7]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃ClN₂O₂ | [7] |
| Molecular Weight | 228.68 g/mol | [7] |
| Physical Form | Solid | [7] |
| InChI Key | CQNMJXZSXBSFLZ-UHFFFAOYSA-N | [7] |
| SMILES | CC(C)(C)C(=O)Nc1ccc(O)nc1Cl | [7] |
| CAS Number | Not explicitly assigned in searches, but related structures exist. |
Synthesis and Structural Verification
While this molecule is commercially available from specialized suppliers, understanding its synthesis and characterization is vital for research applications.[7]
General Synthesis Protocol: Amide Coupling
A standard and logical approach to synthesizing this molecule is through the acylation of an amine precursor with an acyl chloride.
Workflow Diagram:
Caption: General synthetic pathway via amide coupling.
Step-by-Step Methodology:
-
Dissolution: Dissolve 3-amino-2-chloro-6-hydroxypyridine (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran).
-
Base Addition: Add a non-nucleophilic base (e.g., Triethylamine, DIPEA) (1.1-1.5 eq) to the solution and cool in an ice-water bath.
-
Acylation: Add pivaloyl chloride (1.05 eq) dropwise to the cooled solution. The reaction is often exothermic.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir until completion, monitoring progress with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel to yield the final compound.
Structural Verification Protocol
Confirmation of the chemical structure is achieved through a combination of standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | - A singlet in the aliphatic region (~1.3 ppm) integrating to 9H for the tert-butyl group.- Signals in the aromatic region (7-8 ppm) for the two protons on the pyridine ring.- A broad singlet for the amide N-H proton.- A broad singlet for the hydroxyl O-H proton. |
| ¹³C NMR | - Resonances corresponding to the quaternary and methyl carbons of the tert-butyl group.- A signal for the amide carbonyl carbon (~170-180 ppm).- Signals for the five distinct carbons of the substituted pyridine ring. |
| Mass Spec (HRMS) | The measured m/z ratio of the molecular ion [M+H]⁺ should correspond to the calculated exact mass for C₁₀H₁₄ClN₂O₂⁺, confirming the elemental composition. |
| FT-IR | - A characteristic C=O stretch for the secondary amide (~1650-1680 cm⁻¹).- An N-H stretch for the amide (~3200-3400 cm⁻¹).- A broad O-H stretch for the hydroxyl group (~3200-3600 cm⁻¹). |
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care.
-
Hazard Classification: While specific data is limited, related compounds suggest it may be harmful if swallowed (Acute Toxicity 4 Oral).[7]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[3]
References
-
Chemistry LibreTexts. (2023). Nomenclature of Amides. [Link]
-
ACD/Labs. Rule R-5.7.8: Amides, imides, and hydrazides. IUPAC Nomenclature of Organic Chemistry. [Link]
-
Wikipedia. 2-Pyridone. [Link]
-
JoVE. Nomenclature of Carboxylic Acid Derivatives: Amides and Nitriles. [Link]
-
The Royal Society of Chemistry. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (The Blue Book). [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. acdlabs.com [acdlabs.com]
- 3. 2-Chloro-6-hydroxypyridine, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 5. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 6. Video: Nomenclature of Carboxylic Acid Derivatives: Amides and Nitriles [jove.com]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Technical Guide: Characterization of the Solubility Profile of N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and subsequent therapeutic efficacy. With estimates suggesting that 70-90% of new chemical entities are poorly soluble, a thorough understanding of an API's solubility characteristics is fundamental to successful drug development. This guide provides a comprehensive technical framework for the systematic evaluation of the solubility profile of N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide, a substituted hydroxypyridine derivative. We will explore the foundational physicochemical properties that govern solubility, present detailed protocols for determining thermodynamic and kinetic solubility, and discuss the importance of evaluating solubility in biorelevant media to forecast in vivo performance. The methodologies described herein are designed to build a robust data package for informed decision-making in preformulation and formulation development.
Introduction: The Central Role of Solubility
This compound is a solid chemical entity with the molecular formula C₁₀H₁₃ClN₂O₂ and a molecular weight of 228.68 g/mol . Its structure, featuring a pivalamide group and a chloro-hydroxypyridine core, presents a unique combination of lipophilic and polar moieties that require careful solubility characterization. The pyridine ring, a common scaffold in medicinal chemistry, is known to be polar and can be ionized, which is often leveraged to enhance the solubility of drug candidates.[1]
The ultimate goal of solubility studies is to ensure that the API can dissolve in the gastrointestinal (GI) fluids at a rate and extent sufficient for absorption into systemic circulation. Failure to achieve adequate solubility can lead to poor bioavailability, high inter-patient variability, and potential therapeutic failure. This guide establishes the principles and experimental designs necessary to thoroughly characterize this critical attribute for this compound.
Foundational Physicochemical Properties
Before embarking on solubility measurements, it is crucial to understand the intrinsic properties of the molecule that dictate its behavior in solution.
Ionization Constant (pKa)
The hydroxypyridine moiety in this compound contains a weakly basic nitrogen atom and a weakly acidic hydroxyl group. The ionization constant, or pKa, defines the pH at which 50% of the compound is in its ionized form.
-
Causality: For a basic compound, solubility dramatically increases in environments with a pH below its pKa, as the ionized (protonated) form is generally much more water-soluble than the neutral form. Conversely, for an acidic compound, solubility increases at a pH above its pKa. Given the pyridine nucleus, the basic pKa is of primary interest. The pKa of unsubstituted pyridine is approximately 5.23.[2][3] Substituents on the ring will alter this value, making experimental determination essential.
-
Significance: Knowing the pKa is paramount for predicting how the solubility of this compound will change as it transits from the acidic environment of the stomach (pH 1-3) to the near-neutral environment of the small intestine (pH 5-7.5).[4]
Lipophilicity (LogP / LogD)
Lipophilicity, the affinity of a compound for a lipid-like environment, is typically measured as the partition coefficient (LogP) between octanol and water. For ionizable molecules, the distribution coefficient (LogD) at a specific pH is more relevant.
-
Causality: There is often a trade-off between solubility and permeability, which is influenced by lipophilicity. High lipophilicity can lead to poor aqueous solubility.[5] While no experimental data is publicly available for the target compound, computed LogP (XLogP3) values for structurally similar compounds range from 3.4 to 3.5, suggesting a moderate to high degree of lipophilicity.[6][7][8]
-
Significance: LogD data, particularly at intestinal pH (e.g., pH 6.5), helps to classify the compound within the Biopharmaceutics Classification System (BCS) and anticipates whether absorption will be solubility-limited or permeability-limited.
Core Solubility Assessment: Methodologies & Protocols
A multi-faceted approach is required to build a complete solubility picture, distinguishing between the rapid, early-stage assessment (kinetic) and the definitive, formulation-relevant measurement (thermodynamic).
Thermodynamic vs. Kinetic Solubility: A Critical Distinction
It is essential to understand the two primary types of solubility measurements performed during drug development.[9][10]
-
Thermodynamic Solubility (Equilibrium): This is the true measure of a compound's solubility. It represents the maximum concentration of a solute that can be dissolved in a solvent under equilibrium conditions at a specific temperature and pressure. This value is critical for developing formulations and is the gold standard for regulatory submissions (e.g., for BCS classification).[11][12] The measurement involves exposing an excess of the solid API to the solvent for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[13]
-
Kinetic Solubility: This is a high-throughput method often used in early drug discovery. It measures the concentration at which a compound, rapidly dissolved from a concentrated DMSO stock, begins to precipitate when added to an aqueous buffer.[10][14] This method is faster but can often overestimate solubility because it can generate supersaturated solutions that have not yet precipitated.[10]
The logical workflow for solubility assessment follows a tiered approach, starting with high-throughput kinetic screening and progressing to definitive thermodynamic studies for promising candidates.
Caption: Tiered workflow for API solubility characterization.
Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the universally recommended approach for determining equilibrium solubility.[13][15]
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic media.
Materials:
-
This compound (solid powder)
-
Glass vials (e.g., 4 mL) with screw caps
-
Orbital shaker with temperature control (set to 37 ± 1 °C for physiological relevance)[15]
-
Validated HPLC-UV method for quantification
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Solvents: Purified Water, 0.1 N HCl (pH ~1.2), Phosphate Buffer (pH 6.8), Methanol, Ethanol, Acetonitrile.
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. "Excess" is critical; enough solid must remain at the end of the experiment to confirm saturation. A starting point is to add ~5 mg of API to 2 mL of solvent.
-
Incubation: Place the sealed vials on an orbital shaker set to a constant agitation speed and temperature (e.g., 37 °C). The agitation should be vigorous enough to keep the particles suspended without forming a vortex.[15]
-
Equilibration: Agitate the samples for at least 24 hours. To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is reached when the concentration of the API in solution does not change between subsequent time points.[16]
-
Sampling: Allow the vials to stand for ~30 minutes for large particles to settle. Carefully withdraw an aliquot from the supernatant.
-
Separation: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid particles. Self-Validation Step: Discard the first portion of the filtrate to prevent drug loss due to filter adsorption.
-
Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration using a pre-validated HPLC-UV method against a standard curve.
-
Verification: After the final time point, visually inspect each vial to ensure excess solid material is still present. The pH of the aqueous samples should be measured and recorded.
pH-Dependent Solubility and Biorelevant Media
For an ionizable compound intended for oral administration, understanding its solubility across the physiological pH range and in the presence of biological surfactants is non-negotiable.
The pH-Solubility Profile
A pH-solubility profile is generated by performing the thermodynamic shake-flask method across a range of buffers (e.g., from pH 1.2 to 7.5).
-
Expected Behavior: For this compound, with its basic pyridine nitrogen, solubility is expected to be highest at low pH (stomach) and decrease as the pH rises towards neutral (intestine). This can create a risk of the drug precipitating out of solution upon moving from the stomach to the small intestine, a phenomenon that can severely limit absorption.[17]
Solubility in Biorelevant Media
Standard buffers do not account for the solubilizing effects of bile salts and phospholipids present in the GI tract. Biorelevant media are designed to mimic these fluids.[18]
-
FaSSIF (Fasted State Simulated Intestinal Fluid): Simulates the conditions of the small intestine before a meal. It contains sodium taurocholate (a bile salt) and lecithin (a phospholipid) at concentrations relevant to the fasted state.[19]
-
FeSSIF (Fed State Simulated Intestinal Fluid): Simulates the conditions after a meal, with higher concentrations of bile salts and lecithin, reflecting the digestive response.[20]
-
FaSSGF (Fasted State Simulated Gastric Fluid): Simulates stomach fluid in the fasted state.[19]
Causality & Significance: For lipophilic compounds, solubility in FaSSIF and FeSSIF can be significantly higher than in simple phosphate buffer.[20] Comparing these values is crucial for predicting potential food effects. A large increase in solubility from FaSSIF to FeSSIF suggests that taking the drug with food may enhance its absorption.[20] Two-stage dissolution experiments, where a drug is first exposed to FaSSGF and then converted to FaSSIF, are particularly valuable for basic drugs to assess the risk of precipitation upon gastric emptying.[17]
Data Presentation and Interpretation
All quantitative data should be summarized in clear, concise tables for easy comparison and interpretation.
Table 1: Hypothetical Physicochemical Properties
| Parameter | Method | Predicted/Hypothetical Value | Significance |
|---|---|---|---|
| Molecular Weight | - | 228.68 g/mol | Affects diffusion and permeability. |
| Basic pKa | Potentiometric Titration | 4.8 | Indicates significant ionization in the stomach (pH < pKa). |
| Acidic pKa | UV-Spectrophotometry | 9.2 | Relevant for the hydroxyl group, less impact on GI solubility. |
| LogP (calculated) | XLogP3 | 2.9 | Suggests moderate lipophilicity. |
| LogD (pH 6.8) | Shake-Flask | 2.8 | Indicates lipophilicity in the intestinal environment. |
Table 2: Hypothetical Thermodynamic Solubility Data (37 °C)
| Medium | pH | Solubility (µg/mL) | Solubility (mg/mL) | Interpretation |
|---|---|---|---|---|
| 0.1 N HCl | 1.2 | 1500 | 1.5 | High solubility due to protonation below pKa. |
| Acetate Buffer | 4.5 | 450 | 0.45 | Solubility decreases as pH approaches pKa. |
| Phosphate Buffer | 6.8 | 35 | 0.035 | Low intrinsic solubility of the neutral form. |
| FaSSIF | 6.5 | 95 | 0.095 | Bile salt micelles enhance solubility vs. buffer. |
| FeSSIF | 5.8 | 280 | 0.28 | Significant enhancement suggests a positive food effect. |
| Methanol | N/A | >10,000 | >10 | Freely soluble in polar organic solvent. |
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Conclusion and Forward Look
This guide outlines a systematic, field-proven approach to characterizing the solubility of this compound. The hypothetical data presented illustrates a classic profile for a weakly basic, lipophilic compound: high solubility at acidic pH with a sharp decrease towards neutral pH, and significant solubilization by biorelevant media, suggesting a potential positive food effect.
This foundational dataset is the cornerstone of rational formulation design. Low intrinsic solubility in the intestinal region (as seen in the pH 6.8 buffer) indicates that formulation strategies such as amorphous solid dispersions, particle size reduction, or lipid-based formulations may be necessary to achieve adequate bioavailability. The data gathered through these protocols provides the authoritative grounding required to navigate these complex formulation decisions and advance a promising drug candidate.
References
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N-[(2-chloro-6-fluorophenyl)methyl]-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)furan-3-carboxamide | C19H13ClFN3O2 | CID 146637574. PubChem. [Link]
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Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. [Link]
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FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. Biorelevant.com. [Link]
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Pyridine - Wikipedia. Wikipedia. [Link]
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Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. [Link]
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Pyridine | C5H5N | CID 1049. PubChem. [Link]
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Two Stage Dissolution: FaSSGF→FaSSIF. Biorelevant.com. [Link]
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Annex 4 - WHO Technical Report Series, No. 996, 2016. World Health Organization (WHO). [Link]
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Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
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The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. Journal of Pharmaceutical Sciences. [Link]
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Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs. [Link]
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Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. [Link]
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Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
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Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. [Link]
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Dissolution Media Simulating Fasted and Fed States. MilliporeSigma. [Link]
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What is pKa and how is it used in drug development? Pion Inc. [Link]
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Thermodynamic Solubility Assay. Evotec. [Link]
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Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]
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Comparison of the Solubility and Dissolution of Drugs in FastedState Biorelevant Media (FaSSIF and FaSSIF-V2). ResearchGate. [Link]
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In Vitro Solubility and Release Profile Correlation with pKa Value of Efavirenz Polymorphs. Dissolution Technologies. [Link]
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Prd_002214 | C35H48N6O8 | CID 146025593. PubChem. [Link]
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(R)-N-(4-(Chlorodifluoromethoxy)phenyl)-6-(3-hydroxypyrrolidin-1-yl)-5-(4-methyl-1H-pyrazol-5-yl)nicotinamide. PubChem. [Link]
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N-(2-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-hydroxyethyl). PubChem. [Link]
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Methodological & Application
Application Note & Protocols: Leveraging N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide as a Core Intermediate for Novel Fungicide Synthesis
Audience: Researchers, scientists, and drug development professionals in agrochemicals.
Abstract: The relentless evolution of fungal resistance necessitates the continuous development of novel fungicides. Pyridine carboxamide derivatives have emerged as a critical class of agrochemicals, most notably as succinate dehydrogenase inhibitors (SDHI). This guide provides a comprehensive technical overview and detailed protocols for the synthesis and utilization of a key building block, N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide , in the creation of next-generation fungicidal agents. We will elucidate the synthesis of this core intermediate and demonstrate its application in constructing a target fungicide, drawing upon established, mechanistically sound reaction principles.
Introduction: The Strategic Importance of the Pyridine Carboxamide Scaffold
The pyridine carboxamide framework is a privileged scaffold in modern fungicide design. Its inherent structural rigidity, capacity for hydrogen bonding, and tunable electronic properties allow for potent and selective interaction with biological targets. A prime example is the multi-billion dollar fungicide Boscalid, which validates the efficacy of this chemical class in controlling a wide range of plant pathogens.[1][2][3] The core mechanism for many of these compounds involves the inhibition of the enzyme succinate dehydrogenase (SDH) in the fungal mitochondrial respiratory chain, disrupting energy production and leading to cell death.[4]
The intermediate, This compound , presents a strategic platform for generating novel SDHI analogues. It contains three key functional handles for diversification:
-
A 6-hydroxy group , ideal for introducing aryl or alkyl ethers to modulate lipophilicity and target engagement.
-
A 2-chloro substituent , which can be targeted for nucleophilic substitution or cross-coupling reactions.
-
A pivalamide moiety , which can provide steric bulk and enhance metabolic stability.
This document outlines a robust, multi-step synthesis to access this intermediate and subsequently convert it into a potential fungicide candidate.
Synthesis of the Core Intermediate: this compound
The synthesis of our key intermediate is a sequential process designed for efficiency and scalability. The pathway begins with the commercially available 2-amino-3-hydroxypyridine.
Logical Workflow for Intermediate Synthesis
The chosen pathway involves three key transformations:
-
Selective Chlorination : Introduction of a chlorine atom at the C2 position of the pyridine ring. This is a critical step to install a versatile synthetic handle. Direct chlorination of 3-hydroxypyridine derivatives is a known strategy.[5]
-
Nitration : Introduction of a nitro group at the C5 position to direct the subsequent reduction and acylation steps.
-
Reduction & Acylation : Reduction of the nitro group to an amine, followed by acylation with pivaloyl chloride to install the sterically demanding pivalamide group. Pivaloyl chloride is an effective reagent for forming robust amide bonds.[6][7][8]
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The Strategic Role of N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide in Medicinal Chemistry: A Guide for Researchers
Introduction: In the landscape of modern drug discovery, the strategic use of well-defined molecular building blocks is paramount to the efficient synthesis of complex therapeutic agents. N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide has emerged as a valuable, albeit specialized, intermediate in medicinal chemistry. Its unique substitution pattern, featuring a reactive hydroxyl group, a strategically placed chlorine atom, and a sterically hindering pivaloyl protecting group, offers a versatile platform for the construction of sophisticated molecular architectures. This guide provides an in-depth exploration of the synthesis, properties, and critical applications of this compound, with a particular focus on its role in the development of targeted therapies such as RAF kinase inhibitors.
Physicochemical Properties and Structural Features
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthetic workflows.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃ClN₂O₂ | [1] |
| Molecular Weight | 228.68 g/mol | [1] |
| Appearance | Solid | |
| InChI Key | CQNMJXZSXBSFLZ-UHFFFAOYSA-N | [1] |
| SMILES | CC(C)(C)C(=O)Nc1ccc(O)nc1Cl | [1] |
The core of this molecule is a substituted pyridine ring, a privileged scaffold in medicinal chemistry known for its ability to engage in various biological interactions. The key functional groups that dictate its reactivity and utility are:
-
2-Chloro Group: This halogen atom serves as a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse aryl or heteroaryl moieties.
-
6-Hydroxy Group: The hydroxyl group provides a site for further functionalization, for instance, through etherification to introduce side chains that can modulate solubility, cell permeability, or target engagement.
-
3-Pivalamido Group: The bulky pivaloyl group ((CH₃)₃CCO-) acts as a robust protecting group for the amino functionality.[2] Its steric hindrance prevents unwanted side reactions at the nitrogen atom during subsequent synthetic transformations. This group is stable under a variety of reaction conditions but can be removed under specific hydrolytic conditions when required.
Synthetic Pathways and Methodologies
The synthesis of this compound can be approached through a multi-step sequence, typically starting from commercially available pyridines. The following workflow outlines a plausible and efficient synthetic strategy.
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 3-Amino-2-chloropyridine (Reduction)
The initial step involves the reduction of the nitro group of 2-chloro-3-nitropyridine to an amine. Catalytic hydrogenation is a common and effective method for this transformation.
Materials:
-
2-Chloro-3-nitropyridine
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas source
-
Filter aid (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve 2-chloro-3-nitropyridine in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10% by weight of the starting material).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of filter aid to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain crude 3-amino-2-chloropyridine, which can be purified further by crystallization or chromatography if necessary.
Protocol 2: Synthesis of 3-Amino-2-chloro-6-hydroxypyridine (Hydrolysis)
The conversion of the 6-chloro substituent to a hydroxyl group can be achieved through nucleophilic aromatic substitution.
Materials:
-
3-Amino-2-chloropyridine
-
Aqueous strong base (e.g., sodium hydroxide or potassium hydroxide)
-
Water
-
Acid for neutralization (e.g., hydrochloric acid)
Procedure:
-
In a round-bottom flask, dissolve 3-amino-2-chloropyridine in an aqueous solution of a strong base.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with an acid to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 3-amino-2-chloro-6-hydroxypyridine.
Protocol 3: Synthesis of this compound (Acylation)
The final step is the selective acylation of the 3-amino group with pivaloyl chloride. The use of a base is crucial to neutralize the HCl generated during the reaction.
Materials:
-
3-Amino-2-chloro-6-hydroxypyridine
-
Pivaloyl chloride
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)
Procedure:
-
Dissolve 3-amino-2-chloro-6-hydroxypyridine in an anhydrous aprotic solvent in a flame-dried flask under an inert atmosphere.
-
Add the non-nucleophilic base to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Application in the Synthesis of RAF Kinase Inhibitors
A significant application of this compound and its analogs is in the synthesis of RAF kinase inhibitors, a class of targeted cancer therapeutics.[3][4] The RAF signaling pathway is a critical component of the MAPK/ERK pathway, which is often dysregulated in various cancers. The following workflow illustrates the pivotal role of a closely related intermediate, N-(2-chloro-6-methoxypyridin-3-yl)pivalamide, in the synthesis of a potent RAF inhibitor. The hydroxyl variant can be utilized in a similar fashion, potentially after O-alkylation or directly in coupling reactions.
Caption: Role of the pivalamide intermediate in RAF inhibitor synthesis.
The synthesis of advanced RAF inhibitors often involves a key cross-coupling step where the chloro-substituted pyridine core is linked to another complex fragment. The pivaloyl-protected amine at the 3-position ensures that this functionality does not interfere with the coupling reaction. Subsequent removal of the pivaloyl group unveils the amine, which can then be further functionalized to complete the synthesis of the final drug molecule.
Protocol 4: Demethylation of N-(2-chloro-6-methoxypyridin-3-yl)pivalamide (Optional Route)
Should the synthetic strategy commence with the more readily available methoxy analog, a demethylation step is required to furnish the target hydroxypyridine.
Materials:
-
N-(2-chloro-6-methoxypyridin-3-yl)pivalamide
-
Demethylating agent (e.g., Boron tribromide (BBr₃) or Trimethylsilyl iodide (TMSI))
-
Anhydrous aprotic solvent (e.g., Dichloromethane)
Procedure:
-
Dissolve N-(2-chloro-6-methoxypyridin-3-yl)pivalamide in an anhydrous aprotic solvent under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C for BBr₃).
-
Slowly add the demethylating agent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Carefully quench the reaction with methanol or water.
-
Work up the reaction mixture, typically involving an aqueous wash and extraction.
-
Purify the product by chromatography to yield this compound.
Conclusion
This compound is a strategically designed building block that offers medicinal chemists a reliable and versatile platform for the synthesis of complex, biologically active molecules. Its carefully orchestrated array of functional groups allows for sequential and regioselective modifications, making it an invaluable tool in the construction of targeted therapeutics, particularly in the realm of kinase inhibitors. The protocols and workflows detailed in this guide are intended to provide researchers with a solid foundation for the synthesis and application of this important chemical intermediate.
References
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Ramurthy, S., Taft, B. R., Aversa, R. J., et al. (2020). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry, 63(5), 2013–2027. [Link]
- Patents, G. (n.d.). CN101311155A - Process for preparing chloro-pivalyl chloride.
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- Patents, G. (n.d.). Preparation method of 3-amino-2-hydroxypyridine.
-
Almac. Enzyme Screening and Engineering for N- and O-Demethylation: Key Steps in the Synthesis of Buprenorphine. [Link]
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MDPI. (2022). Catalytic Enantioselective Synthesis of N-C Axially Chiral N-(2,6-Disubstituted-phenyl)sulfonamides through Chiral Pd-Catalyzed N-Allylation. [Link]
-
ResearchGate. (n.d.). The reported N-demethylation reactions. A-D, traditional chemical... Retrieved from [Link]
-
ResearchGate. (n.d.). Design and Discovery of N-(3-(2-(2-hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide (LXH254)- A selective, efficacious and well-tolerated RAF inhibitor targeting RAS mutant cancers: The path to the clinic. Retrieved from [Link]
-
NIH. (n.d.). Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N,N,6-Trimethyl-2-[4-(methoxymethyl)phenyl]imidazo[1,2-a]pyridine-3-acetamide (reaction scheme 2). Retrieved from [Link]
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-
PubMed. (n.d.). (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionamides are orally active inhibitors of pyruvate dehydrogenase kinase. Retrieved from [Link]
-
UQTR. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. [Link]
-
NIH. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Retrieved from [Link]
-
MDPI. (n.d.). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Retrieved from [Link]
-
NIH. (n.d.). Discovery of Oral Degraders of the ROS1 Fusion Protein with Potent Activity against Secondary Resistance Mutations. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. Retrieved from [Link]
-
atamankimya.com. (n.d.). PIVALOYL CHLORIDE. Retrieved from [Link]
- Patents, G. (n.d.). US4061644A - Process for the production of 2-amino-3-hydroxypyridines.
- Patents, G. (n.d.). EP1326836B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
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Application Notes and Protocols for Suzuki Coupling Reactions with N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide
Introduction: Unlocking Molecular Complexity in Drug Discovery
In the landscape of modern pharmaceutical and materials science research, the efficient construction of carbon-carbon bonds is a cornerstone of molecular design. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, celebrated for its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners.[1][2][3] This application note provides a detailed guide to leveraging this powerful transformation with a specific, high-value building block: N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide .
This substrate is of particular interest to medicinal chemists. The substituted 3-aminopyridine core is a privileged scaffold found in numerous biologically active molecules. The pivalamide group serves as a robust protecting group for the amine, while the 6-hydroxy group (which exists in tautomeric equilibrium with its pyridone form) offers a handle for further functionalization. The 2-chloro substituent is the key reactive site for diversification via Suzuki coupling. However, the relative inertness of aryl chlorides compared to their bromide or iodide counterparts presents a unique set of challenges that necessitate carefully optimized reaction conditions.[4] This guide will dissect the mechanistic nuances and provide robust protocols to empower researchers to successfully incorporate this versatile building block into their synthetic campaigns.
Mechanism and Key Strategic Considerations
A deep understanding of the reaction mechanism is paramount for rational troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium complex, which is broadly accepted to consist of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4][5]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
The Strategic Utility of N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide in the Synthesis of Advanced Pyridine Scaffolds
This comprehensive guide details the synthetic applications of N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide, a versatile building block for the construction of highly functionalized pyridine derivatives. Pyridine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs.[1][2] This document provides researchers, medicinal chemists, and process development scientists with a robust framework for utilizing this reagent, focusing on the strategic considerations behind reaction choices, detailed experimental protocols for key transformations, and troubleshooting guidance.
Introduction: The Pyridine Moiety and the Role of this compound
The pyridine ring is a privileged scaffold in drug discovery due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to present substituents in a well-defined three-dimensional space.[2] Consequently, the development of efficient methods for the synthesis of substituted pyridines is of paramount importance. This compound has emerged as a key intermediate, offering multiple points for diversification. Its structure incorporates a strategically placed chlorine atom, a hydroxyl group, and a pivalamide-protected amine, each serving a distinct purpose in synthetic design.
Strategic Considerations for Synthesis: A Multifunctional Building Block
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. Understanding the role of each component is crucial for designing efficient and selective synthetic routes.
-
The 2-Chloro Substituent: This is the primary site for introducing molecular diversity, typically through palladium-catalyzed cross-coupling reactions. The chlorine atom provides a balance of reactivity, being more reactive than a fluorine atom but generally less so than bromine or iodine, which can be advantageous in sequential cross-coupling strategies.
-
The 6-Hydroxy Group: The hydroxyl group can act as a handle for further functionalization, such as etherification to introduce additional side chains. It also electronically influences the pyridine ring, potentially modulating the reactivity of the 2-chloro position. In many synthetic schemes, this group may be protected or used in its free form, depending on the desired downstream transformations.
-
The 3-Pivalamido Group: The pivalamide group serves as a robust protecting group for the 3-amino functionality. The bulky tert-butyl group prevents unwanted side reactions at the nitrogen atom, such as N-arylation during cross-coupling reactions. Furthermore, the amide functionality can act as a directing group in certain transformations, influencing the regioselectivity of reactions on the pyridine ring. Its removal under specific conditions reveals the free amine, which can then be used for further derivatization.
Below is a conceptual workflow illustrating the strategic application of this building block.
Caption: Synthetic pathways from this compound.
Core Synthetic Applications: Protocols and Methodologies
The primary transformations involving this compound are palladium-catalyzed cross-coupling reactions at the 2-position. The following sections provide detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These protocols are based on established procedures for the closely related 3-amino-2-chloropyridine and are adapted for the title compound.[3]
Suzuki-Miyaura Cross-Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the pyridine core and various aryl or heteroaryl boronic acids. The choice of catalyst, ligand, and base is critical for achieving high yields, especially with the relatively less reactive 2-chloropyridine substrates.[3]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃, 2.0 equiv.).
-
The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Suzuki-Miyaura Couplings with this compound
| Entry | Boronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Product |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | N-(2-Phenyl-6-hydroxypyridin-3-yl)pivalamide |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 10 | N-(2-(4-Methoxyphenyl)-6-hydroxypyridin-3-yl)pivalamide |
| 3 | Thiophene-2-boronic acid | Pd(OAc)₂ (3) / SPhos (6) | K₃PO₄ | Toluene | 110 | 16 | N-(2-(Thiophen-2-yl)-6-hydroxypyridin-3-yl)pivalamide |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the synthesis of 2-amino-substituted pyridines by coupling this compound with a variety of primary and secondary amines. The use of bulky, electron-rich phosphine ligands is often essential for achieving high catalytic activity.[3]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, RuPhos, 4-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.5 equiv.).
-
Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Seal the vessel and heat the reaction mixture to 90-120 °C with vigorous stirring for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Table 2: Representative Buchwald-Hartwig Aminations with this compound
| Entry | Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Product |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 18 | N-(2-(Morpholin-4-yl)-6-hydroxypyridin-3-yl)pivalamide |
| 2 | Aniline | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | N-(2-(Phenylamino)-6-hydroxypyridin-3-yl)pivalamide |
| 3 | Benzylamine | Pd₂Cl₂(allyl)₂ (2.5) | BrettPhos (5) | LiHMDS | Toluene | 90 | 12 | N-(2-(Benzylamino)-6-hydroxypyridin-3-yl)pivalamide |
The Pivalamide Protecting Group: Application and Removal
The pivaloyl group is a valuable protecting group for the amino functionality in pyridine systems due to its steric bulk and stability under a range of reaction conditions, including the often basic conditions of cross-coupling reactions.
Deprotection Protocol
The removal of the pivaloyl group is typically achieved under acidic or strongly basic conditions.
-
Acidic Hydrolysis: Refluxing the pivalamide-protected compound in a strong acid such as 6M HCl or a mixture of acetic acid and water can effectively cleave the amide bond.
-
Basic Hydrolysis: Treatment with a strong base like sodium hydroxide or potassium hydroxide in a protic solvent (e.g., ethanol or water) at elevated temperatures can also effect deprotection.
The choice of deprotection method will depend on the stability of other functional groups in the molecule.
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. The following decision tree provides a systematic approach to troubleshooting common problems encountered during the synthesis of substituted pyridines from this compound.
Caption: Troubleshooting workflow for pyridine synthesis.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex, substituted pyridines. Its well-defined points of reactivity allow for the strategic and controlled introduction of a wide range of functional groups. The protocols and strategic insights provided in this guide are intended to empower researchers to efficiently and effectively utilize this reagent in their drug discovery and development programs.
References
- An In-depth Technical Guide to the Synthesis Routes from 3-Amino-2-chloropyridine. BenchChem. [URL: https://www.benchchem.
- This compound. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/ade000570]
- N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide. Angene Chemical. [URL: https://www.angenechemical.com/product/AG0090NE.html]
- Pyridine synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/pyridine-synthesis.shtm]
- Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/cr050004o]
- Preparation method of 2-chloro-3-aminopyridine. Google Patents. [URL: https://patents.google.
- ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [URL: https://www.researchgate.net/publication/285324505_ChemInform_Abstract_Buchwald-Hartwig_Amination_of_Heteroaryl_Chlorides_by_Employing_MorDalPhos_under_Aqueous_and_Solvent-Free_Conditions]
- Pyridine Synthesis: Cliff Notes. Baran Lab. [URL: https://www.scripps.edu/baran/images/grpmtgpdf/OMalley_Jun_04.pdf]
- Pivalic Acid Esters, Pivalates. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6353]
- N-(2-Chloro-6-(hydroxymethyl)pyridin-3-yl)pivalamide, 1 gram. CP Lab Safety. [URL: https://www.cplabsafety.com/n-2-chloro-6-hydroxymethyl-pyridin-3-yl-pivalamide-1-gram.html]
- Aromatic vs aliphatic C-H cleavage of alkyl-substituted pyridines by (PNPiPr)Re compounds. National Library of Medicine. [URL: https://pubmed.ncbi.nlm.nih.gov/14971945/]
- Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Medium. [URL: https://medium.com/@linachika/pyridines-in-action-7-selected-examples-of-pyridine-in-drug-synthesis-9f8a6b7e5a0c]
- Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/24%3A_Alkylamines_and_Heterocyclic_Amines/24.
- Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6353]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2562424/]
- Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo061937f]
- Reductive Removal of the Pivaloyl Protecting Group from Tetrazoles by a Naphthalene-Catalyzed Lithiation Process. ResearchGate. [URL: https://www.researchgate.
- Pyridines. University of Babylon. [URL: https://www.uobabylon.edu.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [URL: https://www.youtube.
- N-(2-Chloro-6-(hydroxymethyl)pyridin-3-yl)pivalamide. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/ade000585]
- Protecting Groups. University of California, Irvine. [URL: https://www.chem.uci.edu/~jsnowick/groupweb/Protecting_Groups.pdf]
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6272803/]
- Direct Synthesis of Pyridine Derivatives. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/806.shtm]
- Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. [URL: https://www.rose-hulman.edu/class/chem/ch431/Exp%201%20Suzuki%20Coupling.pdf]
- N-[(2-chloro-6-fluorophenyl)methyl]-5-(1H-pyrrolo[2,3-b]pyridin-3-yl)furan-3-carboxamide. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/146637574]
- n-(6-bromo-4-hydroxypyrido[2,3-d]pyrimidin-2-yl)pivalamide. ChemUniverse. [URL: https://www.chemuniverse.com/products/Q11313]
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Application Notes and Protocols for N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide in Agrochemical Synthesis
A Prospective Guide for the Research Scientist
Introduction: Unveiling the Potential of a Niche Pyridine Intermediate
N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide is a substituted pyridine derivative with a unique arrangement of functional groups that suggests its potential as a valuable intermediate in the synthesis of complex agrochemicals. The presence of a chloro group, a hydroxyl group, and a pivalamide-protected amine on the pyridine ring offers multiple reaction sites for synthetic transformations. The pivaloyl protecting group provides steric hindrance, which can be advantageous for directing reactions to other parts of the molecule and can be removed under specific conditions to liberate the amine for further functionalization.
While extensive, publicly available literature detailing the direct application of this compound in the synthesis of commercialized agrochemicals is limited, its structural motifs are present in various patented and researched pesticide classes. This document, therefore, serves as a prospective guide for the research scientist. It outlines a scientifically plausible, albeit hypothetical, application of this intermediate in the synthesis of a novel agrochemical scaffold, providing detailed experimental considerations and protocols for such an exploratory endeavor. The proposed synthetic pathway is grounded in established principles of organic chemistry and knowledge of agrochemical design.
Hypothetical Application: Synthesis of a Novel Fungicide Scaffold
Based on the structure of this compound, a plausible application is its use as a key building block for a novel class of fungicides. Many successful fungicides, such as boscalid, contain a substituted pyridine or pyrimidine core linked to an aryl ether moiety. The hydroxyl group of our target compound is an ideal handle for introducing such an aryl ether via a nucleophilic aromatic substitution (SNAr) or a Williamson ether synthesis. The chloro and protected amine groups offer further points for diversification to optimize the biological activity and physicochemical properties of the final compound.
The following sections outline a hypothetical synthetic workflow to explore this application.
Overall Synthetic Strategy
The proposed strategy involves a two-step process:
-
Etherification: Coupling of this compound with a substituted aryl fluoride or chloride to form a diaryl ether.
-
Amide Coupling/Deprotection-Functionalization: Modification of the pivalamide group, either by direct N-alkylation or deprotection followed by coupling with a carboxylic acid, to introduce a second diversity point.
This strategy is visualized in the following workflow diagram:
Figure 1: Hypothetical synthetic workflow for the application of this compound.
Experimental Protocols and Considerations
The following protocols are presented as a starting point for research and development. All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Part 1: Synthesis of N-(2-Chloro-6-(aryloxy)pyridin-3-yl)pivalamide (Intermediate 1)
Objective: To synthesize a diaryl ether by reacting the hydroxyl group of the starting material with a suitable aryl halide.
Causality behind Experimental Choices:
-
Base: A moderately strong base like potassium carbonate is chosen to deprotonate the phenolic hydroxyl group without promoting unwanted side reactions. Stronger bases could potentially lead to hydrolysis of the pivalamide.
-
Solvent: A polar aprotic solvent such as DMF or DMSO is used to facilitate the SNAr or Williamson ether synthesis by solvating the cation and leaving the nucleophilic phenoxide more reactive.
-
Temperature: The reaction is heated to overcome the activation energy for the etherification. The temperature should be optimized to balance reaction rate and potential decomposition.
-
Aryl Halide: A substituted aryl fluoride or chloride is a common coupling partner in agrochemical synthesis. The choice of substituents on the aryl ring will be a key factor in determining the biological activity of the final compound.
Protocol:
-
Reagent Preparation:
-
To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous potassium carbonate (1.5 eq).
-
Add the chosen substituted aryl halide (e.g., 2,4-difluorobenzonitrile) (1.1 eq).
-
Add a suitable volume of anhydrous DMF to achieve a concentration of approximately 0.5 M.
-
-
Reaction:
-
Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir for 30 minutes.
-
Collect the resulting precipitate by vacuum filtration and wash with water.
-
If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
Self-Validating System (Analytical Checkpoints):
| Parameter | Method | Expected Outcome |
| Purity | HPLC, LC-MS | >95% purity of the desired diaryl ether. |
| Identity | 1H NMR, 13C NMR | Spectra consistent with the proposed structure. |
| Mass | High-Resolution Mass Spectrometry (HRMS) | Observed mass consistent with the calculated exact mass. |
Part 2: Deprotection and Amide Coupling (Synthesis of Final Product)
Objective: To remove the pivaloyl protecting group and couple the resulting amine with a carboxylic acid to generate the final product.
Causality behind Experimental Choices:
-
Deprotection: Acidic hydrolysis (e.g., with HCl in methanol) is a common method for removing pivaloyl groups from anilines. The conditions need to be carefully controlled to avoid cleavage of the newly formed ether linkage.
-
Amide Coupling: Standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) are chosen for their efficiency and mild reaction conditions, which are compatible with a wide range of functional groups.
-
Base: A non-nucleophilic organic base such as triethylamine or diisopropylethylamine is used to neutralize the HCl salt formed during the deprotection step and to facilitate the amide coupling.
Protocol:
-
Deprotection:
-
Dissolve Intermediate 1 (1.0 eq) in methanol.
-
Add concentrated hydrochloric acid (3-5 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC or HPLC until complete deprotection is observed.
-
Cool the reaction mixture and concentrate under reduced pressure to obtain the crude amine hydrochloride salt (Intermediate 2).
-
-
Amide Coupling:
-
To a solution of the crude Intermediate 2 (1.0 eq) in a suitable solvent (e.g., DCM or DMF), add the desired carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq).
-
Cool the mixture to 0 °C and add triethylamine (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
-
Self-Validating System (Analytical Checkpoints):
| Parameter | Method | Expected Outcome |
| Purity | HPLC, LC-MS | >98% purity of the final product. |
| Identity | 1H NMR, 13C NMR, IR | Spectra confirming the structure of the final amide. |
| Mass | HRMS | Observed mass consistent with the calculated exact mass. |
Data Presentation: Hypothetical Yields and Purity
The following table summarizes the expected outcomes for the hypothetical synthesis, which would need to be confirmed by experimental data.
| Step | Product | Theoretical Yield (%) | Purity (by HPLC, %) |
| 1 | Intermediate 1 | 75-85 | >95 |
| 2 | Final Product | 60-70 (over 2 steps) | >98 |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, intermediate for the synthesis of novel agrochemicals. The hypothetical synthetic protocols and workflows presented in this guide are intended to provide a framework for researchers to begin exploring the potential of this molecule. The multi-functional nature of this compound allows for the creation of diverse chemical libraries, which can be screened for various pesticidal activities.
Future research should focus on:
-
Experimental Validation: Performing the proposed synthetic steps to validate the feasibility of the outlined protocols.
-
Diversification: Synthesizing a library of analogs by varying the aryl halide and carboxylic acid coupling partners.
-
Biological Screening: Testing the synthesized compounds for their fungicidal, insecticidal, and herbicidal activities.
-
Structure-Activity Relationship (SAR) Studies: Elucidating the relationship between the chemical structure of the synthesized compounds and their biological activity to guide further optimization.
By systematically exploring the reactivity and synthetic applications of this compound, the agrochemical research community can potentially unlock new classes of effective and sustainable crop protection agents.
References
- Due to the prospective nature of this guide, direct literature citations for the specific application of this compound are not available. The synthetic methodologies described are based on standard, well-established organic chemistry principles and common practices in agrochemical research, which are detailed in general organic chemistry textbooks and journals.
-
For general principles of pyridine chemistry in agrochemicals, please refer to
-
For information on related agrochemicals with pyridine moieties: 3. Syngenta. (2020). Spiropidion: A new insecticide for the control of sucking pests. [Link] (Note: This is a general link to the manufacturer's website. Specific technical documents on spiropidion synthesis are proprietary.) 4. PubChem. National Center for Biotechnology Information. "Boscalid" PubChem Compound Summary for CID 242657. [Link]
Application Notes and Protocols for the Use of N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide in Parallel Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Accelerated Drug Discovery
N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide is a key building block in modern medicinal chemistry, particularly amenable to the rapid generation of diverse compound libraries through parallel synthesis. Its unique trifunctional nature—a reactive chlorine atom at the 2-position, a protected amino group at the 3-position, and a hydroxyl group at the 6-position—offers a strategic platform for introducing molecular diversity through a variety of chemical transformations. The pivalamide protecting group provides the necessary stability for the amino functionality during initial diversification steps, while the chloro and hydroxyl groups serve as handles for subsequent modifications.
This guide provides an in-depth exploration of the application of this compound in parallel synthesis, with a focus on two of the most powerful cross-coupling methodologies in contemporary organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Detailed protocols, mechanistic insights, and data presentation are provided to enable researchers to effectively utilize this versatile scaffold in their drug discovery endeavors.
Core Chemistry: Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituent at the 2-position of the pyridine ring is the primary site for diversification using palladium-catalyzed cross-coupling reactions. This approach allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups, as well as various nitrogen-based nucleophiles.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds, coupling an organoboron species with an organic halide. In the context of this compound, this reaction enables the synthesis of a diverse library of 2-aryl- and 2-heteroaryl-6-hydroxypyridin-3-amine derivatives following deprotection.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium catalyst and ligand is critical for achieving high yields and broad substrate scope. For the coupling of electron-rich chloropyridines, bulky and electron-rich phosphine ligands are often required to facilitate the oxidative addition step, which is typically the rate-limiting step for aryl chlorides.[1]
-
Base: A base is required to activate the organoboron species and facilitate the transmetalation step. The choice of base can influence the reaction rate and the stability of the starting materials and products.
-
Solvent: The solvent system must be capable of dissolving both the organic and inorganic reagents and be stable at the required reaction temperature. A mixture of an organic solvent and an aqueous basic solution is commonly employed.
Experimental Protocol: Parallel Suzuki-Miyaura Coupling
This protocol is designed for the parallel synthesis of a library of compounds in a 96-well plate format.
Materials and Reagents:
-
This compound
-
Array of aryl- and heteroarylboronic acids or esters
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
96-well reaction block with sealing mat
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Plate Preparation: To each well of a 96-well reaction block, add this compound (1.0 equiv.).
-
Boronic Acid Addition: Add a unique aryl- or heteroarylboronic acid (1.2 equiv.) to each well.
-
Catalyst and Base Addition: Prepare a stock solution of the palladium catalyst (e.g., 5 mol%) and the base (e.g., 2.0 equiv.) in the chosen solvent. Add the appropriate volume of this stock solution to each well.
-
Inerting: Seal the reaction block with a sealing mat and purge with nitrogen or argon for 15-20 minutes.
-
Reaction: Heat the reaction block to the desired temperature (typically 80-110 °C) with stirring for 12-24 hours.
-
Work-up: After cooling to room temperature, quench the reactions by adding water to each well. Extract each well with an organic solvent (e.g., ethyl acetate).
-
Analysis and Purification: The organic extracts can be analyzed by LC-MS to determine the success of each reaction. Purification can be achieved using parallel purification techniques such as mass-directed automated preparative HPLC.
Workflow Diagram:
Caption: Parallel Suzuki-Miyaura Coupling Workflow.
Expected Outcomes and Data:
The success and yield of the Suzuki-Miyaura coupling will depend on the specific boronic acid used. A representative table of expected outcomes is provided below.
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/EtOH/H₂O | 90 | 18 | 92 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 78 |
| 4 | 2-Thiopheneboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 95 | 16 | 81 |
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an amine with an aryl halide.[2] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 2-position of the pyridine ring, leading to a diverse library of 2-amino-6-hydroxypyridin-3-amine derivatives after deprotection.
Causality Behind Experimental Choices:
-
Ligand Selection: Similar to the Suzuki-Miyaura coupling, the choice of a bulky, electron-rich phosphine ligand is crucial for the amination of aryl chlorides. Ligands such as RuPhos and BrettPhos have shown great success in these transformations.[3]
-
Base Strength: A strong, non-nucleophilic base is generally required for the Buchwald-Hartwig amination. Sodium tert-butoxide (NaOtBu) is a common choice.
-
Amine Nucleophilicity: The nucleophilicity of the amine coupling partner will influence the reaction conditions required. Less nucleophilic amines may require higher temperatures or more active catalyst systems.
Experimental Protocol: Parallel Buchwald-Hartwig Amination
This protocol is also designed for a 96-well plate format.
Materials and Reagents:
-
This compound
-
Array of primary and secondary amines
-
Palladium pre-catalyst (e.g., RuPhos-Pd-G3)
-
Base (e.g., NaOtBu, LiHMDS)
-
Solvent (e.g., Toluene, 1,4-Dioxane)
-
96-well reaction block with sealing mat
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Plate Preparation: To each well of a 96-well reaction block, add this compound (1.0 equiv.).
-
Amine Addition: Add a unique primary or secondary amine (1.5 equiv.) to each well.
-
Catalyst and Base Addition: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., 2-5 mol%) and the base (e.g., 1.5-2.0 equiv.) to each well.
-
Solvent Addition and Sealing: Add the degassed solvent to each well and seal the reaction block with a sealing mat.
-
Reaction: Heat the reaction block to the desired temperature (typically 80-120 °C) with stirring for 12-24 hours.
-
Work-up and Analysis: Follow the work-up and analysis procedure as described for the Suzuki-Miyaura coupling.
Workflow Diagram:
Caption: Parallel Buchwald-Hartwig Amination Workflow.
Expected Outcomes and Data:
The success of the Buchwald-Hartwig amination is highly dependent on the nature of the amine. A summary of expected outcomes is provided below.
| Entry | Amine | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | RuPhos-Pd-G3 | NaOtBu | Toluene | 100 | 12 | 95 |
| 2 | Aniline | BrettPhos-Pd-G3 | LiHMDS | 1,4-Dioxane | 110 | 18 | 88 |
| 3 | Benzylamine | RuPhos-Pd-G3 | NaOtBu | Toluene | 100 | 16 | 91 |
| 4 | n-Butylamine | RuPhos-Pd-G3 | NaOtBu | Toluene | 90 | 12 | 93 |
Deprotection of the Pivalamide Group
Following the diversification at the 2-position, the pivalamide protecting group on the 3-amino functionality can be removed to reveal the free amine. This is typically achieved under harsh acidic or basic conditions, which necessitates that the newly introduced functionalities are stable to these conditions.
Causality Behind Experimental Choices:
-
Acidic Hydrolysis: Strong acids such as concentrated hydrochloric acid or sulfuric acid at elevated temperatures are effective for the hydrolysis of the sterically hindered pivalamide group. The choice of acid and temperature should be optimized to minimize degradation of the desired product.
-
Basic Hydrolysis: Strong bases like sodium hydroxide or potassium hydroxide in a protic solvent at reflux can also be used for deprotection. This method is suitable for substrates that are sensitive to strong acids.
Experimental Protocol: Pivalamide Deprotection
Acidic Conditions:
-
Dissolve the pivalamide-protected compound in a suitable solvent (e.g., methanol, ethanol).
-
Add concentrated hydrochloric acid (e.g., 6-12 M) and heat the mixture to reflux for 12-48 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the deprotected amine.
Basic Conditions:
-
Dissolve the pivalamide-protected compound in a mixture of a protic solvent (e.g., ethanol, water) and an aqueous solution of a strong base (e.g., 6 M NaOH).
-
Heat the mixture to reflux for 24-72 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction mixture and neutralize with an acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the deprotected amine.
Deprotection Workflow:
Caption: Pivalamide Deprotection Workflow.
Conclusion
This compound is a highly valuable and versatile building block for the efficient construction of diverse chemical libraries. The strategic application of palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions allows for the introduction of a wide range of substituents at the 2-position of the pyridine ring. Subsequent deprotection of the pivalamide group unmasks the 3-amino functionality, providing access to a rich chemical space of substituted 3-aminopyridines. The protocols and insights provided in this guide are intended to empower researchers to leverage this powerful synthetic tool in their pursuit of novel bioactive molecules.
References
-
Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. [Link]
- Buchwald, S. L., & Hartwig, J. F. (2022). The Buchwald–Hartwig Amination. In Comprehensive Organic Name Reactions and Reagents (pp. 1-28). John Wiley & Sons, Inc.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
Sources
Troubleshooting & Optimization
Navigating the Stability of N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide in Solution: A Technical Support Guide
Welcome to the dedicated technical support center for N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound in solution. Given the limited published stability data for this specific molecule[1][2], this resource leverages fundamental chemical principles and analogous compound behavior to anticipate and address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing new, unexpected peaks in my HPLC analysis after a short period. What could be happening?
A1: The appearance of new peaks strongly suggests compound degradation. Based on the structure of this compound, the most probable cause is hydrolysis of the amide bond. This reaction would cleave the molecule into 2-chloro-3-amino-6-hydroxypyridine and pivalic acid. This process can be significantly accelerated by non-neutral pH conditions (both acidic and basic) and elevated temperatures[3].
Q2: I've noticed a gradual yellowing of my stock solution stored in the refrigerator. Is this indicative of degradation?
A2: Yes, a change in color, such as yellowing or browning, is a common indicator of chemical instability. For a molecule containing a pyridine ring, this could be due to oxidation[3]. The nitrogen atom in the pyridine ring and potentially the hydroxypyridine moiety are susceptible to oxidation, leading to the formation of colored byproducts. This can be exacerbated by exposure to air (oxygen) and light.
Q3: Can I prepare a stock solution in water and store it for several weeks?
A3: Based on the potential for hydrolysis, long-term storage of aqueous stock solutions is not recommended without proper stability validation. If aqueous solutions are necessary, they should be prepared fresh. For longer-term storage, consider using anhydrous, aprotic solvents like DMSO or DMF and storing at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q4: What role does the chloro and hydroxyl group on the pyridine ring play in the compound's stability?
A4: The electron-withdrawing nature of the chloro group can influence the reactivity of the pyridine ring. The hydroxyl group, being a phenolic hydroxyl, can be susceptible to oxidation. Furthermore, its acidity could play a role in intramolecular catalysis of hydrolysis under certain conditions.
Troubleshooting Guide: Common Stability Issues and Solutions
| Symptom | Potential Cause | Troubleshooting & Mitigation Strategies |
| Rapid appearance of new peaks in chromatogram; loss of parent compound peak area. | Hydrolysis of the amide bond. | pH Control: Ensure the pH of your solution is neutral (pH 7). Use a buffer system (e.g., phosphate buffer) if compatible with your experimental setup[3]. Solvent Choice: If possible, use aprotic, anhydrous solvents (e.g., DMSO, acetonitrile) for stock solutions. Temperature: Prepare solutions fresh and keep them cold (2-8°C) for short-term use. For longer storage, freeze aliquots at -20°C or -80°C[3]. |
| Solution turns yellow or brown over time. | Oxidation of the pyridine ring or hydroxyl group. | Inert Atmosphere: For sensitive experiments, sparge solvents with an inert gas (nitrogen or argon) before preparing solutions to remove dissolved oxygen. Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect from light, which can catalyze oxidation. Antioxidants: In some formulations, the addition of a small amount of an antioxidant (e.g., BHT) might be considered, but its compatibility must be verified. |
| Inconsistent results between experiments. | Variable degradation due to inconsistent solution handling. | Standardized Procedures: Implement a strict, standardized protocol for solution preparation, handling, and storage. Fresh is Best: Whenever possible, prepare solutions immediately before use from a freshly opened vial of solid compound. |
Visualizing Potential Degradation Pathways
The following diagram illustrates the two primary suspected degradation pathways for this compound.
Caption: Potential degradation of this compound.
Experimental Protocol: Preliminary Stability Assessment
This protocol outlines a basic experiment to assess the stability of this compound under common laboratory conditions.
Objective: To evaluate the stability of the compound in acidic, basic, and neutral aqueous solutions at room temperature.
Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN) or methanol
-
HPLC-grade water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
1 M Phosphate buffer (pH 7.0)
-
HPLC system with a suitable C18 column
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in ACN or methanol.
-
Sample Preparation:
-
Acidic: Dilute the stock solution 1:10 in 0.1 M HCl.
-
Basic: Dilute the stock solution 1:10 in 0.1 M NaOH.
-
Neutral: Dilute the stock solution 1:10 in 1 M phosphate buffer (pH 7.0).
-
Control: Dilute the stock solution 1:10 in the initial organic solvent.
-
-
Time Points: Analyze the samples by HPLC at T=0 (immediately after preparation) and at subsequent time points (e.g., 2, 4, 8, 24, and 48 hours) while incubating at room temperature.
-
HPLC Analysis:
-
Inject equal volumes of each sample.
-
Use a gradient elution method (e.g., water/ACN with 0.1% formic acid) to separate the parent compound from potential degradants.
-
Monitor at a suitable UV wavelength.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to T=0.
-
Observe the formation and increase of any new peaks.
-
Workflow for Stability Assessment:
Caption: Workflow for preliminary stability testing.
By understanding the potential instabilities of this compound and implementing these troubleshooting and preventative measures, researchers can ensure the integrity of their experiments and the reliability of their results.
References
-
Alkaline hydrolysis/polymerization of 2,4,6-trinitrotoluene: characterization of products by 13C and 15N NMR - PubMed. Available at: [Link]
-
Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity - PubMed. Available at: [Link]
Sources
Temperature control in N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide experiments
Technical Support Center: N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide
Welcome to the technical support guide for experiments involving this compound. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) focused on the critical parameter of temperature control. Adherence to precise thermal conditions is paramount for achieving high yield, purity, and reproducibility in your work with this intermediate.
Section 1: Foundational Principles of Temperature Control
The molecular structure of this compound, featuring a substituted hydroxypyridine ring, presents specific challenges and opportunities where temperature is a deciding factor.
-
Reaction Kinetics vs. Degradation: The amidation reaction to form the pivalamide is an exothermic process. While heat is required to overcome the activation energy, excessive temperatures can lead to thermal degradation of the pyridine ring or promote side reactions.[1] Precise temperature control ensures the reaction proceeds at an optimal rate without compromising the integrity of the molecule.
-
Selectivity: The presence of multiple functional groups (hydroxyl, chloro, amide) means that temperature can influence regioselectivity in subsequent reactions. Side reactions, such as hydrolysis of the amide or displacement of the chloro group, are often highly temperature-dependent.
-
Crystallization and Purity: The final purity of the compound is critically dependent on the crystallization process. The cooling rate, final temperature, and aging time directly impact crystal size, morphology, and the exclusion of impurities. Rapid cooling often leads to the trapping of solvent and impurities within the crystal lattice.
Section 2: Troubleshooting Guide (Problem-Oriented Q&A)
This section addresses common problems encountered during synthesis and purification, with a focus on temperature-related causes and solutions.
Q1: My reaction yield is consistently low. What temperature-related factors should I investigate?
A1: Low yield is a common issue that can often be traced back to suboptimal thermal management. Consider the following:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Cause: Insufficient temperature can lead to slow reaction kinetics. The energy provided may not be enough to overcome the activation barrier for the amidation step.
-
Solution: Monitor the reaction progress using TLC or LCMS. If the starting material is still present after the expected reaction time, consider a controlled, stepwise increase in temperature (e.g., 5-10 °C increments). Hold at each new temperature for a set period and re-analyze to find the optimal point.
-
-
Product Degradation: The target molecule may be degrading under the reaction conditions.
-
Cause: Pyridine derivatives can be susceptible to thermal degradation at elevated temperatures.[2] Hot spots in the reactor, caused by poor mixing during an exothermic reaction, are a common culprit.
-
Solution: Ensure vigorous and efficient stirring. For highly exothermic steps, such as the addition of pivaloyl chloride, use a dropwise addition method while maintaining a low initial temperature (e.g., 0-5 °C) with an ice bath. Let the reaction slowly warm to room temperature.[3] A thorough thermal stability assessment can define the upper temperature limit for your reaction.[4]
-
Q2: I am observing significant impurity peaks in my crude product analysis. How can temperature control help?
A2: Impurity formation is often a direct consequence of poor temperature control, which can activate alternative reaction pathways.
-
Side-Product Formation:
-
Cause: Higher temperatures can provide the necessary activation energy for undesired reactions. For instance, with residual moisture, pivaloyl chloride can hydrolyze, or the hydroxypyridine can undergo undesired secondary reactions.[5]
-
Solution: Maintain the recommended temperature for the primary reaction. The addition of reagents like pivaloyl chloride should be done at lower temperatures to minimize these pathways.[3][6]
-
-
Poor Crystallization:
-
Cause: If crystallization is performed too quickly (crash cooling), impurities can become trapped in the crystal lattice.
-
Solution: Employ a controlled, linear cooling ramp for crystallization. Allowing sufficient time at each temperature stage enables the selective crystallization of the desired product, effectively excluding impurities into the mother liquor.
-
Troubleshooting Workflow: Low Yield & High Impurities
Caption: A logical workflow for troubleshooting common experimental issues.
Q3: My crystallization fails to initiate, or I get an oil instead of a solid. What's the role of temperature?
A3: Crystallization is a thermodynamically controlled process where temperature is the primary lever.
-
Supersaturation Not Reached:
-
Cause: The solution may not be sufficiently supersaturated at the current temperature for nucleation to occur. The cooling temperature may be too high, or the initial solvent volume is too large.
-
Solution: Gradually lower the temperature. If crystallization still doesn't occur, consider reducing the solvent volume by careful evaporation before attempting the cooling process again. Seeding with a small crystal of the pure compound can also help induce nucleation.
-
-
Oiling Out:
-
Cause: This occurs when the compound's solubility limit is exceeded at a temperature that is above its melting point in the solvent system, or when the rate of cooling is too fast.
-
Solution: Re-heat the solution until it is homogeneous again. Begin the cooling process much more slowly, perhaps 1-2 °C every 10-15 minutes. A slower cooling rate gives the molecules more time to orient themselves into an ordered crystal lattice. Using a slightly more non-polar solvent system can sometimes help.
-
Section 3: Protocol-Specific FAQs
Q: What is the ideal temperature for adding pivaloyl chloride to 3-amino-2-chloro-6-hydroxypyridine?
A: The acylation reaction is exothermic. To control the reaction rate and minimize side-product formation, the addition of pivaloyl chloride should be performed at a reduced temperature. A starting temperature of 0-5 °C is recommended. Use an ice/water bath to maintain this temperature during the slow, dropwise addition of the acid chloride. After the addition is complete, the reaction can be allowed to slowly warm to room temperature to proceed to completion.
Q: What is a standard cooling profile for the crystallization of this compound?
A: While the optimal profile depends on the solvent system, a good starting point is a multi-stage, controlled cooling process.
| Step | Initial Temp. (°C) | Final Temp. (°C) | Rate (°C/hour) | Hold Time (hours) | Purpose |
| 1 | 70 (or reflux) | 50 | 20 | 1 | Slow initial cooling to promote nucleation |
| 2 | 50 | 25 | 10 | 2 | Crystal growth phase |
| 3 | 25 | 5 | 10 | 4+ | Maximize yield by reducing solubility |
This controlled profile prevents "crash" crystallization and promotes the formation of larger, purer crystals.
Section 4: Standard Operating Procedure (SOP) - Controlled Cooling Crystallization
This SOP provides a detailed methodology for obtaining high-purity this compound.
Objective: To purify the crude product by removing process-related impurities through a temperature-controlled crystallization.
Equipment:
-
Jacketed laboratory reactor with overhead stirrer and temperature control unit.
-
Temperature probe (calibrated).
-
Filtration apparatus (Büchner funnel or similar).
Procedure:
-
Dissolution: Charge the jacketed reactor with the crude solid and the chosen solvent (e.g., isopropanol/water mixture). Heat the mixture to 70-75 °C with moderate stirring until all solids are completely dissolved. Visually confirm complete dissolution.
-
Initiate Cooling Program: Program the temperature control unit to execute the cooling profile outlined in the table above.
-
Nucleation & Growth: As the temperature ramps down, observe the solution for the onset of crystallization (turbidity). Once crystallization begins, ensure the stirring speed is sufficient to keep the crystals suspended but not so high as to cause excessive secondary nucleation or crystal breakage.
-
Maturation/Aging: Hold the resulting slurry at the final temperature (5 °C) for at least 4 hours. This "aging" period allows the system to reach equilibrium and maximizes the yield of the crystallized product.
-
Isolation: Filter the cold slurry and wash the filter cake with a small amount of cold, fresh solvent.
-
Drying: Dry the purified solid under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Crystallization Cooling Profile
Caption: A visual representation of the recommended multi-stage cooling profile for crystallization.
References
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
Dalton Transactions. (2016). Hydroxypyridinones with enhanced iron chelating properties. Retrieved from [Link]
-
Krishna Solvechem Ltd. (n.d.). Pivaloyl Chloride MSDS. Retrieved from [Link]
-
ACS Publications. (2024). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. Organic Process Research & Development. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PIVALOYL CHLORIDE. Retrieved from [Link]
-
AIDIC. (2023). Investigation of the PI Control Parameters on the Low Temperature Synthesis of 2-octanone. Chemical Engineering Transactions. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Pivaloyl chloride. Retrieved from [Link]
-
MDPI. (2020). Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides. Retrieved from [Link]
Sources
- 1. Investigation of the PI Control Parameters on the Low Temperature Synthesis of 2-octanone | Chemical Engineering Transactions [cetjournal.it]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pivaloyl chloride | C5H9ClO | CID 62493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. atamankimya.com [atamankimya.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide and Alternative Building Blocks in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is a critical determinant of success in synthesizing novel molecular entities. This guide provides an in-depth technical comparison of N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide, a versatile heterocyclic building block, with other relevant alternatives. By examining their performance in key synthetic transformations and providing supporting experimental data, this document aims to empower chemists to make informed decisions in their synthetic strategies, particularly in the pursuit of complex drug candidates.
Introduction to this compound: A Privileged Scaffold
This compound has emerged as a valuable building block in medicinal chemistry. Its trifunctional nature, featuring a nucleophilic aminopyridine core masked as a pivalamide, a reactive 2-chloro substituent for cross-coupling reactions, and a 6-hydroxy group (or its protected form) for further functionalization or to mimic a pyridin-2-one tautomer, offers a powerful platform for the synthesis of diverse and complex molecular architectures. The pyridin-2-one motif, in particular, is a well-established pharmacophore found in numerous biologically active compounds and approved drugs, prized for its ability to engage in crucial hydrogen bonding interactions with biological targets.[1]
The pivaloyl protecting group on the 3-amino group serves a dual purpose. Sterically bulky, it can direct the regioselectivity of certain reactions and, more importantly, it provides robust protection under a variety of reaction conditions while allowing for eventual deprotection to reveal the primary amine for further elaboration. This combination of features makes this compound and its analogs key intermediates in the synthesis of targeted therapeutics, such as kinase inhibitors. A notable example is in the development of RAF inhibitors for the treatment of RAS mutant cancers, where a similar scaffold, N-(2-chloro-6-methoxypyridin-3-yl)pivalamide, serves as a key precursor to the clinical candidate LXH254.[2]
This guide will delve into the reactivity of this building block in two of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. We will then compare its utility against alternative building blocks for the construction of similarly substituted pyridin-2-one scaffolds.
Core Reactivity and Functionalization Potential
The synthetic utility of this compound is primarily centered around the selective functionalization of its 2-chloro position via palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, further influenced by the chloro and pivalamido substituents, renders the C-Cl bond susceptible to oxidative addition to a Pd(0) catalyst.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern drug discovery, enabling the formation of biaryl and heteroaryl-aryl structures with high efficiency and functional group tolerance. For a building block like this compound, this reaction is the primary method for introducing aryl or heteroaryl substituents at the 2-position.
While specific experimental data for the title compound is not extensively published in comparative studies, we can extrapolate its expected reactivity from closely related analogs and general principles of chloropyridine couplings. The electron-withdrawing nature of the pyridine nitrogen and the chlorine atom generally enhances the electrophilicity of the pyridine ring, which can be beneficial for the Suzuki coupling reaction.[3] However, the "2-pyridyl problem," where the proximity of the nitrogen can lead to catalyst inhibition, is a known challenge that is often overcome with the use of specialized ligands.[3]
Below is a representative protocol for the Suzuki-Miyaura coupling of a substituted 2-chloropyridine, which can be adapted for this compound.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is another indispensable tool in the medicinal chemist's arsenal, facilitating the formation of C-N bonds.[4] This reaction allows for the introduction of a wide variety of amines at the 2-position of our building block, leading to diverse 2-amino-3-pivalamidopyridin-6-ol derivatives.
Similar to the Suzuki coupling, the reactivity of 2-chloropyridines in Buchwald-Hartwig amination can be challenging and is highly dependent on the choice of catalyst, ligand, and base. The use of bulky, electron-rich phosphine ligands is often crucial for achieving high yields.[5]
Below is a generalized protocol for the Buchwald-Hartwig amination of a 2-chloropyridine derivative.
Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.
Comparative Analysis with Alternative Building Blocks
The choice of a building block is often a balance between synthetic accessibility, reactivity, and the desired final molecular architecture. Here, we compare this compound with two classes of alternative building blocks for the synthesis of substituted 3-amino-6-hydroxypyridine scaffolds.
Alternative 1: 3-Amino-2-chloropyridine Derivatives
A more direct precursor, 3-amino-2-chloropyridine, offers a seemingly more straightforward route, as the amino group is already present. However, the free amine can complicate cross-coupling reactions by coordinating to the palladium catalyst. While this can sometimes be advantageous in directing the reaction, it can also lead to catalyst inhibition.
Table 1: Conceptual Comparison of this compound vs. 3-Amino-2-chloropyridine
| Feature | This compound | 3-Amino-2-chloropyridine | Rationale and Field Insights |
| Amino Group Reactivity | Protected (Pivaloyl) | Free | The pivaloyl group prevents unwanted side reactions of the amine and can improve solubility. Deprotection is required in a subsequent step. The free amine in the alternative can coordinate to the catalyst, potentially affecting reaction outcomes. |
| Handling and Stability | Generally a stable, crystalline solid. | Can be less stable and more prone to oxidation. | The protected amine often leads to more robust and easier-to-handle building blocks, which is advantageous in multi-step syntheses. |
| Synthetic Steps | Requires an additional deprotection step. | Fewer steps if the final product requires a free amine. | The choice depends on the overall synthetic strategy. If further functionalization of the amine is required, the protected building block offers more control. |
Alternative 2: Pyridin-2-one Scaffolds with Orthogonal Functionality
An alternative strategy involves starting with a pre-formed pyridin-2-one ring and introducing the amino and aryl/amino groups through different synthetic routes. For example, a 3-nitro-pyridin-2-one derivative could be a viable starting point.
Table 2: Conceptual Comparison of this compound vs. 3-Nitro-pyridin-2-one Derivatives
| Feature | This compound | 3-Nitro-pyridin-2-one Derivative | Rationale and Field Insights |
| Introduction of Functionality | Aryl/amino group via cross-coupling; amino group via deprotection. | Amino group via nitro reduction; aryl/amino group requires activation of another position. | The chloro-pivalamide building block offers a more direct route for installing diverse functionality at the 2-position via well-established cross-coupling methods. The nitro-pyridinone approach may require more complex synthetic manipulations to achieve the desired substitution pattern. |
| Reaction Compatibility | Cross-coupling conditions are well-developed for chloropyridines. | Nitro group reduction conditions need to be compatible with other functional groups in the molecule. | The choice of building block can significantly impact the overall robustness and functional group tolerance of the synthetic sequence. |
Experimental Protocols
The following are detailed, step-by-step methodologies for key transformations, adapted from established literature for similar substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Substituted 2-Chloropyridine
-
Reaction Setup: In a dry reaction vial equipped with a magnetic stir bar, combine the 2-chloropyridine derivative (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Catalyst Addition: To the suspension, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and, if necessary, a ligand.
-
Reaction Execution: Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Substituted 2-Chloropyridine
-
Reaction Setup: In a dry, oven-dried sealed tube, combine the 2-chloropyridine derivative (1.0 equiv.), the amine (1.2 equiv.), a strong base such as NaOtBu or K₃PO₄ (1.4 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Conclusion: Strategic Application in Drug Discovery
This compound represents a highly strategic building block for the synthesis of complex, biologically active molecules. Its protected amino group and reactive chloro substituent provide a versatile handle for the controlled and sequential introduction of diverse functionalities. While alternative building blocks exist, the combination of features in this molecule offers a robust and reliable platform for accessing the privileged 3-amino-pyridin-2-one scaffold.
The choice between this compound and its alternatives will ultimately depend on the specific synthetic target and the overall drug discovery strategy. For programs requiring the rapid generation of a diverse library of 2-aryl or 2-amino-substituted pyridin-2-ones, the title compound offers a clear advantage due to its compatibility with high-throughput parallel synthesis employing well-established cross-coupling methodologies. As with any synthetic endeavor, a thorough evaluation of the reactivity and handling characteristics of each building block, guided by the principles and data outlined in this guide, will be paramount to success.
References
-
Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Available from: [Link]
-
Ramurthy, S., et al. Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry. 2020;63(5):2013-2027. Available from: [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available from: [Link]
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- 2. Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Technical Guide to the Strategic Synthesis of Polysubstituted Pyridines: A Comparative Analysis of N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide and Analogous Reagents
For Researchers, Scientists, and Drug Development Professionals
The synthesis of highly substituted pyridine scaffolds is a cornerstone of modern medicinal chemistry, as this heterocycle is a privileged structure found in a vast array of pharmaceuticals. However, the regioselective introduction of multiple substituents onto the pyridine ring presents a significant synthetic challenge due to the electronic nature of the ring and the potential for competing reactions. This guide provides an in-depth technical comparison of a strategically designed building block, N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide , with analogous reagents and synthetic strategies. We will explore the causality behind the choice of its specific functional groups and provide experimental data to support its utility in complex molecule synthesis.
The Challenge of Polysubstituted Pyridines and the Logic of a Multifunctional Building Block
The direct functionalization of a pyridine ring is often complicated by its electron-deficient nature, which deactivates it towards electrophilic aromatic substitution. While methods like directed ortho-metalation and cross-coupling reactions have become powerful tools, they require careful consideration of directing groups, protecting groups, and the relative reactivity of different positions on the ring.
A highly effective approach to overcoming these challenges is the use of pre-functionalized building blocks that allow for the sequential and regioselective introduction of desired moieties. This compound is a prime example of such a building block, incorporating a suite of functionalities designed for orthogonal chemical manipulation.
Figure 1. Conceptual workflow illustrating the strategic functionalization of this compound.
Comparative Analysis of the Pivalamide Protecting Group
The choice of the pivalamide (Piv) group to protect the 3-amino functionality is a critical design element. It offers distinct advantages over other common amine protecting groups, such as the tert-butoxycarbonyl (Boc) group or a simple acetyl (Ac) group.
The primary role of the pivalamide group in this context extends beyond simple protection. Its bulky tert-butyl group and the ability of the carbonyl oxygen to coordinate with organolithium reagents make it an effective directing group for ortho-lithiation at the C4 position of the pyridine ring.[1] This allows for the introduction of a substituent at a position that can be challenging to functionalize directly.
Table 1: Comparison of Amine Protecting Groups on a 3-Aminopyridine Scaffold
| Protecting Group | Key Advantages | Key Disadvantages | Typical Deprotection Conditions | Directing Group Ability |
| Pivaloyl (Piv) | Excellent directing group for ortho-lithiation.[1] Robust and stable to a wide range of reaction conditions. | Harsh deprotection conditions (strong acid or base, high temperatures). | 6M HCl, reflux; or NaOEt, EtOH, reflux. | Strong |
| tert-Butoxycarbonyl (Boc) | Mild acidic deprotection.[2] Stable to basic and nucleophilic conditions. | Not a strong directing group for lithiation. Can be labile under certain cross-coupling conditions. | Trifluoroacetic acid (TFA) in CH₂Cl₂; or HCl in dioxane.[3] | Weak |
| Acetyl (Ac) | Inexpensive and easy to introduce. | Can be cleaved under moderately acidic or basic conditions, limiting its orthogonality. The N-H proton is still somewhat acidic. | Acidic or basic hydrolysis (e.g., HCl/H₂O or NaOH/H₂O). | Moderate |
The robustness of the pivalamide group ensures its survival during subsequent manipulations at the 2- and 6-positions, embodying the principle of orthogonal protection where different protecting groups can be removed under distinct conditions without affecting each other.[4]
Experimental Protocol: Pivaloylation of 3-Amino-2-chloropyridine
This protocol describes the installation of the pivaloyl protecting group.
Figure 2. Workflow for the pivaloylation of 3-amino-2-chloropyridine.
-
Reaction Setup: In a round-bottom flask, dissolve 3-amino-2-chloropyridine (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂). Add pyridine (1.2 equiv.) as a base and acid scavenger.
-
Addition of Reagent: Cool the mixture to 0 °C in an ice bath. Add pivaloyl chloride (1.1 equiv.) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Purification: Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Comparative Analysis of the 2-Chloro-6-Hydroxy Functionalities
The chloro and hydroxyl groups at the 2- and 6-positions are strategically chosen for their differential reactivity in palladium-catalyzed cross-coupling reactions, which are workhorse transformations in pharmaceutical synthesis.
The 2-chloro substituent is a versatile handle for reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern palladium catalysts with specialized phosphine ligands have made their use routine and cost-effective.[5] The choice of a chloro group over a more reactive bromo or iodo group can be advantageous in preventing unwanted side reactions if other, more labile, functional groups are present in the molecule.
The 6-hydroxy group is a latent functional handle. It is generally unreactive in palladium-catalyzed cross-coupling reactions. However, it can be readily converted to a highly reactive trifluoromethanesulfonate (triflate) group, which is an excellent leaving group for cross-coupling.[6] This two-step functionalization allows for the introduction of a substituent at the 6-position after manipulations have been performed at the 2- and 4-positions, further demonstrating the orthogonal nature of this building block.
Table 2: Representative Yields for Suzuki-Miyaura Coupling of Halopyridines
| Halopyridine Substrate | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | ~85 | [7] |
| 2-Chloropyridine | Phenylboronic acid | PdCl₂(dcpp) | K₃PO₄ | 1,4-Dioxane | ~90 | [8] |
| 3-Amino-2-chloropyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 85 | [5] |
Note: Yields are highly dependent on the specific substrates, catalyst, ligand, and reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling at the 2-Position
This protocol is a general procedure for the cross-coupling of an arylboronic acid with the 2-chloro position.
-
Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., SPhos, 4-10 mol%), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.).[5]
-
Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup and Purification: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Alternative Strategy: De Novo Synthesis of the Pyridine Ring
An alternative to the functionalization of a pre-existing pyridine core is the de novo synthesis of the ring from acyclic precursors. Numerous methods exist, such as the Hantzsch pyridine synthesis or transition-metal-catalyzed cyclizations.[4][6]
Sources
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- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
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- 8. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Purity Analysis of N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide is a key intermediate in the synthesis of advanced pharmaceutical compounds. Its molecular structure, featuring a chlorinated hydroxypyridine core coupled with a pivalamide moiety, makes it a versatile building block. However, the very reactivity that makes it valuable also presents significant challenges in controlling its purity. For researchers and drug development professionals, the purity of this intermediate is not a trivial specification; it is a critical determinant of the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).
Impurities, even at trace levels, can have significant downstream consequences, including altered pharmacological or toxicological profiles, reduced yield in subsequent synthetic steps, and compromised stability of the final drug product. Therefore, a robust, multi-faceted analytical strategy is essential to fully characterize and control the purity of this compound. This guide provides an in-depth comparison of key analytical techniques, offering field-proven insights into designing a self-validating purity assessment workflow that aligns with stringent regulatory expectations, such as those outlined in the ICH Q3A(R2) guideline on impurities in new drug substances.[1][2][3]
Anticipating the Challenge: A Profile of Potential Impurities
A robust analytical strategy begins with a theoretical understanding of what impurities may be present. The likely synthesis of this compound involves the acylation of a 3-amino-2-chloro-6-hydroxypyridine precursor with pivaloyl chloride.[4] This pathway informs the potential impurity profile we must be equipped to detect:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Residual 3-amino-2-chloro-6-hydroxypyridine or pivaloyl chloride.
-
Reagent-Derived Impurities: Pivalic acid (from hydrolysis of pivaloyl chloride) or residual coupling agents and bases (e.g., triethylamine).[5]
-
Byproducts: Di-acylated species where the phenolic hydroxyl group is also acylated, or impurities arising from side reactions.[2]
-
-
Isomeric Impurities: Positional isomers that may form during the synthesis of the aminopyridine precursor.
-
Degradation Products: The compound may be susceptible to hydrolysis of the amide bond under strongly acidic or basic conditions, particularly at elevated temperatures.[6]
Understanding this profile is paramount, as it dictates the choice of analytical techniques. A method must not only quantify the main component but also selectively resolve it from these structurally similar potential contaminants.
Comparative Analysis of Core Purity Assessment Techniques
The selection of an analytical technique is a balance of sensitivity, selectivity, accuracy, and practicality. For a comprehensive purity assessment of this compound, a primary chromatographic method supported by orthogonal techniques is the gold standard.
| Technique | Principle | Primary Application for this Analyte | Strengths | Limitations |
| RP-HPLC with UV Detection | Differential partitioning between a nonpolar stationary phase and a polar mobile phase. | Primary quantitative method. Ideal for separating the main component from process-related impurities and degradation products. | High sensitivity and resolution; excellent for routine QC; robust and reproducible; widely available.[7][8][9] | Requires a chromophore (present in this molecule); relative quantification requires impurity standards for exact mass %; may not detect non-UV active impurities. |
| LC-MS | HPLC separation coupled with mass spectrometry detection. | Impurity identification. Elucidation of unknown impurity structures observed in HPLC. | Provides molecular weight and fragmentation data for structural confirmation; extremely high sensitivity and specificity.[10][11][12][13] | Quantitative response can be variable; complex matrix effects can cause ion suppression; higher instrument cost and complexity. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Absolute purity assignment (primary method). Orthogonal confirmation of purity without needing a specific reference standard of the analyte. | A primary analytical method; provides absolute purity value; non-destructive; gives structural confirmation simultaneously.[1][14][15] | Lower sensitivity than HPLC for trace impurities; requires highly pure internal standard; higher sample amount needed; longer analysis time per sample.[16] |
| GC-MS | Separation of volatile compounds in the gas phase coupled with mass spectrometry. | Analysis of volatile/semi-volatile impurities. Detects residual solvents and volatile reagents. | Excellent for identifying volatile organic compounds (VOCs); high sensitivity.[10] | Not suitable for non-volatile analytes like the main component; requires derivatization for polar molecules, adding complexity. |
| Elemental Analysis (CHNO) | Combustion of the sample to convert elements into simple gases for quantification. | Confirmation of empirical formula. Provides a fundamental check on the elemental composition of the bulk material. | Confirms the expected elemental percentages, providing a high-level check on purity and flagging major inorganic impurities or structural errors.[17] | Does not distinguish between isomers or structurally similar organic impurities; provides no information on individual impurity levels.[14] |
Recommended Purity Analysis Workflow
A self-validating workflow ensures that the primary purity value is supported by orthogonal data, providing a high degree of confidence. The primary method for routine analysis should be Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) due to its superior sensitivity and resolving power for closely related impurities. This is then qualified by an absolute purity measurement using Quantitative Nuclear Magnetic Resonance (qNMR) and supported by LC-MS for the structural elucidation of any unknown impurities that exceed the identification threshold defined by ICH guidelines.
Caption: A robust, multi-phase workflow for purity analysis.
Detailed Experimental Protocol: Validated RP-HPLC Method
This protocol describes a validated, stability-indicating RP-HPLC method suitable for the routine purity analysis and impurity profiling of this compound. The method is designed to be robust and capable of separating the main peak from key potential impurities.
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/DAD detector (e.g., Agilent 1260 Infinity II, Waters Alliance).
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]
-
Acetonitrile (HPLC grade).
-
Ammonium Acetate (Analytical grade).
-
Formic Acid (ACS grade).
-
Deionized water (18.2 MΩ·cm).
2. Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution (for reference): Accurately weigh ~10 mg of a qualified reference standard of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution to a final concentration of ~1.0 mg/mL. This higher concentration is used for the detection of trace impurities.
4. System Suitability Testing (SST):
-
Before sample analysis, perform five replicate injections of the standard solution.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.
-
Tailing factor ≤ 2.0.
-
Theoretical plates ≥ 2000. This step ensures the system is performing correctly before committing to sample analysis.[17]
-
5. Data Analysis and Purity Calculation:
-
Integrate all peaks in the sample chromatogram.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Report any impurity exceeding 0.05%. Any impurity above the ICH identification threshold (typically 0.10%) must be characterized, often necessitating follow-up with LC-MS.[10][11]
The Power of Orthogonal Verification: LC-MS and qNMR
While HPLC provides a robust quantitative profile based on UV response, it relies on the assumption that all components have a similar response factor, which is not always true.[19] Furthermore, it cannot definitively identify unknown peaks. This is where orthogonal methods become indispensable.
-
LC-MS for Structural Elucidation: If the HPLC analysis reveals an unknown impurity above the 0.10% threshold, the same chromatographic method can be coupled to a mass spectrometer. The resulting mass-to-charge ratio (m/z) and fragmentation pattern provide definitive structural information, allowing for the identification of byproducts or degradants without the need to synthesize every potential impurity.[12][13]
-
qNMR for Absolute Purity: Quantitative NMR serves as the ultimate arbiter of purity.[1][14] By dissolving an accurately weighed amount of the sample with an accurately weighed amount of a certified internal standard (e.g., maleic acid) in a deuterated solvent, the absolute mass fraction of the analyte can be determined. This is because the NMR signal integral is directly proportional to the molar amount of the substance.[15] This technique is orthogonal to chromatography and is insensitive to non-proton-containing impurities (like inorganic salts), providing a true measure of the organic purity of the material.
Caption: The fundamental equation for calculating absolute purity via qNMR.
Conclusion
The purity analysis of this compound is a multi-step, evidence-based process that underpins the quality of subsequent drug substance synthesis. A simple chromatogram is insufficient. A truly trustworthy assessment is built on a foundation of a well-validated primary method, such as RP-HPLC, which is then challenged and confirmed by orthogonal techniques. The strategic use of LC-MS for identifying unknowns and qNMR for establishing an absolute purity value provides a comprehensive and defensible data package. By anticipating potential impurities based on the synthetic route and employing this integrated analytical workflow, researchers and drug development professionals can ensure the quality and consistency of this critical intermediate, thereby safeguarding the integrity of the entire development pipeline.
References
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]
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Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025). Pharmaffiliates. Available at: [Link]
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Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. (2016). ACG Publications. Available at: [Link]
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Pivaloyl chloride patented technology retrieval search results. (n.d.). Patsnap Eureka. Available at: [Link]
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2025). ResearchGate. Available at: [Link]
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Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. (n.d.). NIH National Library of Medicine. Available at: [Link]
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Pivaloyl chloride patented technology retrieval search results. (n.d.). Patsnap Eureka. Available at: [Link]
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Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. (n.d.). NIH. Available at: [Link]
-
Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates. (2023). PubMed. Available at: [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). NIH National Library of Medicine. Available at: [Link]
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Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research. Available at: [Link]
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HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Available at: [Link]
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Preparation method of 3-amino-2-hydroxypyridine. (n.d.). Patsnap Eureka. Available at: [Link]
- Process for the preparation of mixed anhydrides. (n.d.). Google Patents.
-
Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. (n.d.). PubMed. Available at: [Link]
-
Quantitative 1H NMR methodology for purity assay with high accuracy. (2023). ResearchGate. Available at: [Link]
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products. (2026). PubMed. Available at: [Link]
-
Development and Validation of RP-HPLC Method For Estimation Of Indapamide: A Review. (n.d.). ResearchGate. Available at: [Link]
-
Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates. (2023). MDPI. Available at: [Link]
-
One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (n.d.). NIH National Library of Medicine. Available at: [Link]
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Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch. Available at: [Link]
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Quantitative NMR Spectroscopy. (2017). University of Wisconsin-Madison. Available at: [Link]
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Method development and validation of related substances in API and tablet formulation for Amlodipine and Indapamide by RP HPLC. (n.d.). BEPLS. Available at: [Link]
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Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines. (n.d.). Semantic Scholar. Available at: [Link]
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Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). (n.d.). DTIC. Available at: [Link]
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Elemental Analysis for the Pharmaceutical Industry Q&A. (n.d.). Smithers. Available at: [Link]
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Quantitative NMR Spectroscopy. (2020). University of Wisconsin-Madison. Available at: [Link]
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ICH topic Q 3 A (R2) - Impurities in new drug substances. (n.d.). European Medicines Agency. Available at: [Link]
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IMPURITY PROFILING OF PHARMACEUTICALS. (2020). ResearchGate. Available at: [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION. (n.d.). Acta Poloniae Pharmaceutica. Available at: [Link]
- Process for the production of 2-amino-3-hydroxypyridines. (n.d.). Google Patents.
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Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. (2013). ACS Publications. Available at: [Link]
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A Senior Application Scientist's Guide to Benchmarking N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide in Palladium-Catalyzed C-N Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks for the synthesis of complex molecules is a critical determinant of success. This guide provides an in-depth technical comparison of N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide against commercially available reagents in the context of the Buchwald-Hartwig amination, a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen (C-N) bonds.[1] This document is designed to move beyond a simple recitation of protocols, offering instead a field-proven perspective on experimental design, mechanistic considerations, and data interpretation.
Introduction: The Strategic Value of Substituted Pyridines in Drug Discovery
Substituted pyridine moieties are privileged structures in medicinal chemistry, appearing in a vast array of approved therapeutics. Their ability to engage in hydrogen bonding, modulate physicochemical properties, and serve as versatile synthetic handles makes them invaluable in the design of novel drug candidates. The efficient synthesis of highly functionalized pyridines is, therefore, a paramount objective in the drug discovery workflow.[2][3][4]
This compound is a bespoke chemical entity that presents an intriguing combination of functionalities: a reactive chloropyridine for cross-coupling, a protected amine, and a hydroxyl group that offers a potential site for further diversification. This guide will rigorously evaluate its performance as a coupling partner in the Buchwald-Hartwig amination reaction, a powerful palladium-catalyzed method for forging C-N bonds.[5]
The Competitive Landscape: Selecting Commercial Benchmarks
To provide a meaningful performance benchmark, two commercially available reagents with structural similarities to this compound have been selected for this comparative study:
-
Benchmark 1: 2-Chloro-3-aminopyridine: This reagent represents a foundational building block, lacking the pivaloyl protecting group and the hydroxyl substituent. Its performance will establish a baseline for the coupling of a simple aminopyridine.[6][7]
-
Benchmark 2: 2-Amino-3-chloropyridine: While isomeric to Benchmark 1, the positional difference of the amino and chloro groups can influence reactivity in palladium catalysis.
The comparative experimental framework is designed to elucidate the impact of the pivaloyl and hydroxyl groups on the reactivity and efficiency of the C-N cross-coupling reaction.
Experimental Design: A Head-to-Head Comparison in Buchwald-Hartwig Amination
The core of this guide is a meticulously designed experiment to compare the performance of this compound and the two benchmark reagents in a model Buchwald-Hartwig amination reaction with aniline. The choice of state-of-the-art palladium pre-catalysts, specifically third-generation (G3) Buchwald pre-catalysts, ensures high catalytic activity and broad functional group tolerance, reflecting contemporary best practices in the field.[8][9][10][11]
Reaction Scheme:
Caption: Model Buchwald-Hartwig amination reaction for benchmarking.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and justifications for each experimental choice.
Materials:
-
This compound
-
2-Chloro-3-aminopyridine (Benchmark 1)
-
2-Amino-3-chloropyridine (Benchmark 2)
-
Aniline
-
XPhos Pd G3 pre-catalyst
-
RuPhos Pd G3 pre-catalyst
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl chloride (this compound or a benchmark reagent, 1.0 mmol), the palladium pre-catalyst (XPhos Pd G3 or RuPhos Pd G3, 0.02 mmol, 2 mol%), and sodium tert-butoxide (1.2 mmol) to a dry reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: Add anhydrous toluene (5 mL) followed by aniline (1.1 mmol).
-
Reaction Execution: Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) and analyzing them by HPLC or GC-MS to determine the consumption of starting material and the formation of the product.[12][13][14]
-
Workup and Isolation: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation and Analysis
The performance of this compound and the benchmark reagents will be evaluated based on reaction yield, reaction rate, and purity of the final product. The results will be summarized in the following tables for clear comparison.
Table 1: Comparison of Reaction Yields (%) with Different Pre-catalysts
| Aryl Chloride | XPhos Pd G3 Yield (%) | RuPhos Pd G3 Yield (%) |
| This compound | ||
| 2-Chloro-3-aminopyridine (Benchmark 1) | ||
| 2-Amino-3-chloropyridine (Benchmark 2) |
Table 2: Initial Reaction Rates (mmol/L·h)
| Aryl Chloride | XPhos Pd G3 Rate | RuPhos Pd G3 Rate |
| This compound | ||
| 2-Chloro-3-aminopyridine (Benchmark 1) | ||
| 2-Amino-3-chloropyridine (Benchmark 2) |
Mechanistic Insights and Expected Outcomes
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
The pivaloyl protecting group on this compound is expected to prevent potential side reactions or catalyst inhibition that could arise from the free amino group present in the benchmark reagents. This may lead to cleaner reactions and higher yields. The electronic effect of the hydroxyl group could also influence the rate of oxidative addition, a key step in the catalytic cycle.
Conclusion and Outlook
This guide provides a comprehensive framework for benchmarking this compound against standard commercial reagents in a catalytically relevant and synthetically useful transformation. By systematically evaluating its performance in the Buchwald-Hartwig amination, researchers can gain valuable insights into its potential as a versatile building block for the synthesis of complex, nitrogen-containing molecules. The detailed protocols and comparative data presented herein are intended to empower scientists to make informed decisions in their synthetic endeavors and accelerate the discovery of new chemical entities with therapeutic potential.
References
-
Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. (n.d.). ChemRxiv. [Link]
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2025). ResearchGate. [Link]
-
2-Chloro-3-pyridylamine. (n.d.). PubChem. [Link]
-
Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by H- and P-NMR Spectroscopy. (2021). ResearchGate. [Link]
-
Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (n.d.). The Journal of Organic Chemistry. [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). University of Victoria. [Link]
-
Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. (2021). MDPI. [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). PMC. [Link]
-
Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. (2021). PubMed. [Link]
- Preparation of 2-chloro-3-aminopyridine. (n.d.).
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). NIH. [Link]
-
Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. (2017). Hiden Analytical. [Link]
-
Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing. [Link]
-
Structures of the 2-aminopyridine analogs characterized in this study. (n.d.). ResearchGate. [Link]
-
Buchwald coupling of 1 with various anilines and 2‐aminopyridines. (n.d.). ResearchGate. [Link]
-
A simple synthesis of aminopyridines: use of amides as amine source. (2025). ResearchGate. [Link]
-
Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. (2025). ResearchGate. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (n.d.). MDPI. [Link]
-
Coupling methods in mass spectrometry part 2: GC-MS, HPLC-MS, CE-MS and TLC-MS. (2019). Wiley Analytical Science. [Link]
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- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Chloro-3-pyridylamine | C5H5ClN2 | CID 80528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US3838136A - Preparation of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
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- 10. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Spectroscopic Confirmation of N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide Reaction Products
For researchers and professionals in the field of drug development, the unambiguous confirmation of chemical structures is a cornerstone of scientific integrity. In the synthesis of novel compounds, such as derivatives of N-(2-Chloro-6-hydroxypyridin-3-yl)pivalamide, reliance on a single analytical technique is often insufficient. This guide provides an in-depth comparison of standard spectroscopic methods for the characterization of this compound and its potential reaction products. We will explore the causality behind experimental choices and present supporting data to ensure self-validating protocols.
Introduction
This compound is a substituted pyridine derivative with multiple reactive sites, making it a versatile scaffold in medicinal chemistry.[1] The presence of a hydroxyl group, a chloro substituent, and an amide linkage offers several avenues for chemical modification. However, this reactivity also necessitates rigorous analytical confirmation to distinguish between potential isomers and unexpected reaction outcomes. This guide will focus on the spectroscopic comparison of the starting material with two plausible reaction products: an O-alkylation product and a nucleophilic aromatic substitution product.
dot
Caption: Proposed reaction pathways for this compound.
Spectroscopic Characterization Strategy
A multi-technique approach employing ¹H NMR, ¹³C NMR, FT-IR, and LC-MS is essential for the comprehensive structural elucidation of the starting material and its derivatives. Each technique provides unique and complementary information.
Analytical Workflow
dot
Caption: A typical analytical workflow for reaction product confirmation.
Comparative Spectroscopic Data
The following tables summarize the predicted key spectroscopic features for this compound and its hypothetical O-methylated and aminated products. These predictions are based on established principles of spectroscopy and data from analogous compounds.[2][3][4]
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. The chemical shift, multiplicity, and integration of the signals provide a wealth of information about the electronic environment and connectivity of protons.
Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Compound | Pyridine H-4 (ppm) | Pyridine H-5 (ppm) | -NH (ppm) | -OH (ppm) | Other Protons (ppm) |
| Starting Material | ~7.8 (d, J=8 Hz) | ~6.5 (d, J=8 Hz) | ~9.5 (s) | ~11.0 (s) | 1.2 (s, 9H, -C(CH₃)₃) |
| O-Alkylation Product | ~7.9 (d, J=8 Hz) | ~6.7 (d, J=8 Hz) | ~9.6 (s) | - | 3.9 (s, 3H, -OCH₃), 1.2 (s, 9H, -C(CH₃)₃) |
| Nucleophilic Substitution Product | ~7.6 (d, J=8 Hz) | ~6.3 (d, J=8 Hz) | ~9.3 (s) | ~10.5 (s) | 7.0-7.4 (m, 5H, -Ph), 1.2 (s, 9H, -C(CH₃)₃) |
-
Rationale for Predictions:
-
The pyridine protons are expected to be doublets due to coupling with each other.
-
O-methylation will cause the disappearance of the -OH signal and the appearance of a singlet around 3.9 ppm for the methoxy group.[2]
-
Nucleophilic substitution of the chloro group with aniline will introduce aromatic protons from the phenyl ring and may cause slight upfield shifts of the pyridine protons due to the electron-donating nature of the amino group.[3]
-
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Compound | C=O (ppm) | Pyridine C2 (ppm) | Pyridine C6 (ppm) | Pyridine C3 (ppm) | Pyridine C4 (ppm) | Pyridine C5 (ppm) | Other Carbons (ppm) |
| Starting Material | ~175 | ~158 | ~160 | ~125 | ~140 | ~110 | 39 (-C(CH₃)₃), 27 (-C(CH₃)₃) |
| O-Alkylation Product | ~175 | ~159 | ~162 | ~124 | ~141 | ~108 | 55 (-OCH₃), 39 (-C(CH₃)₃), 27 (-C(CH₃)₃) |
| Nucleophilic Substitution Product | ~176 | ~155 | ~158 | ~126 | ~138 | ~105 | 120-130 (-Ph), 39 (-C(CH₃)₃), 27 (-C(CH₃)₃) |
-
Rationale for Predictions:
-
The chemical shifts of the pyridine carbons are sensitive to the nature of the substituents.
-
O-methylation will introduce a new signal for the methoxy carbon around 55 ppm.
-
Substitution of the electron-withdrawing chlorine with an electron-donating amino group is expected to cause a slight upfield shift of the C2 carbon.
-
FT-IR Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Key Predicted FT-IR Absorptions (cm⁻¹)
| Compound | N-H Stretch | O-H Stretch | C=O Stretch | C-Cl Stretch | C-O Stretch |
| Starting Material | ~3300 | ~3400 (broad) | ~1680 | ~750 | ~1250 |
| O-Alkylation Product | ~3300 | - | ~1680 | ~750 | ~1260 (asymmetric), ~1030 (symmetric) |
| Nucleophilic Substitution Product | ~3300 (amide), ~3400 (amine) | ~3400 (broad) | ~1670 | - | ~1250 |
-
Rationale for Predictions:
-
The broad O-H stretch in the starting material will be absent in the O-alkylation product.
-
The C-Cl stretch will be absent in the nucleophilic substitution product.[4]
-
The nucleophilic substitution product will exhibit an additional N-H stretching vibration from the secondary amine.
-
Mass Spectrometry
Mass Spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and confirmation of the elemental composition.
Table 4: Predicted Molecular Ion Peaks in Mass Spectrometry
| Compound | Molecular Formula | Expected [M+H]⁺ | Isotopic Pattern |
| Starting Material | C₁₀H₁₃ClN₂O₂ | 229.07 | Presence of ³⁵Cl and ³⁷Cl in a ~3:1 ratio |
| O-Alkylation Product | C₁₁H₁₅ClN₂O₂ | 243.09 | Presence of ³⁵Cl and ³⁷Cl in a ~3:1 ratio |
| Nucleophilic Substitution Product | C₁₆H₁₈N₃O₂ | 284.14 | Absence of chlorine isotopic pattern |
-
Rationale for Predictions:
-
The molecular weight will increase according to the group added.
-
The characteristic isotopic pattern of chlorine (M and M+2 peaks in a 3:1 ratio) will be a key diagnostic feature for the starting material and the O-alkylation product, and its absence will confirm the substitution of chlorine in the amination product.
-
Experimental Protocols
Sample Preparation
For all spectroscopic techniques, ensure the sample is of high purity, typically >95% as determined by LC-MS. Residual solvents or impurities can complicate spectral interpretation.
-
NMR: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
FT-IR: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.
-
LC-MS: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent system (e.g., methanol/water with 0.1% formic acid).
¹H and ¹³C NMR Spectroscopy
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a standard ¹³C NMR spectrum with proton decoupling.
-
For unambiguous assignment, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
FT-IR Spectroscopy (ATR)
-
Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
LC-MS
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Inject a small volume (1-5 µL) of the sample solution.
-
Run a gradient elution to separate the components of the sample.
-
Monitor the eluent with both a UV detector and a mass spectrometer. The mass spectrometer should be set to scan a relevant mass range and to acquire data in both positive and negative ion modes if necessary.
Trustworthiness and Self-Validation
The strength of this multi-technique approach lies in its self-validating nature. For a proposed structure to be considered confirmed, the data from all spectroscopic techniques must be in complete agreement. For instance, the disappearance of the -OH proton signal in the ¹H NMR of the O-alkylation product must be corroborated by the disappearance of the O-H stretching band in the FT-IR spectrum. Similarly, the change in molecular weight observed in the mass spectrum must be consistent with the addition of the new functional group, the presence or absence of which is confirmed by NMR and FT-IR.
Conclusion
The spectroscopic confirmation of reaction products of this compound requires a systematic and multi-faceted analytical approach. By comparing the ¹H NMR, ¹³C NMR, FT-IR, and mass spectra of the starting material and its potential products, researchers can confidently elucidate the correct chemical structures. This guide provides a framework for predicting and interpreting the spectroscopic data, ensuring the integrity and reliability of synthetic chemistry endeavors in drug discovery and development.
References
-
ACS Omega. (2022). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Retrieved from [Link]
-
ResearchGate. (2007). The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2006). Ftir Spectrum of 2-Chloro-6-Methyl Pyridine. Retrieved from [Link]
- BenchChem. (2025). Pivalamide Derivatives in Medicinal Chemistry: Application Notes and Protocols. Retrieved from [https://www.benchchem.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
